Product packaging for 2-Amino-6-methoxyphenol(Cat. No.:CAS No. 40925-71-1)

2-Amino-6-methoxyphenol

Cat. No.: B1281700
CAS No.: 40925-71-1
M. Wt: 139.15 g/mol
InChI Key: QDXORTKZTNOXOP-UHFFFAOYSA-N
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Description

2-Amino-6-methoxyphenol (CAS 40925-71-1) is an ortho-substituted aminophenol derivative with a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its unique structure, featuring adjacent amino and hydroxyl groups on a methoxy-substituted benzene ring, makes it a key precursor for synthesizing diverse heterocyclic systems, such as phenoxazines . A significant area of research involves its role as a scaffold for developing novel myeloperoxidase (MPO) inhibitors . MPO is a hemoprotein linked to inflammatory diseases and cardiovascular pathologies, including atherosclerosis. Researchers have utilized methoxyphenol-based compounds, like this compound derivatives, as reversible inhibitors that can protect high-density lipoprotein (HDL) from oxidation and promote cholesterol efflux, highlighting their potential in developing new pharmacological approaches . Furthermore, the structural motif of substituted aminophenols is extensively explored in corrosion science. Although specific data for this compound is limited, closely related nitrogen- and sulfur-containing aromatic compounds, such as 2-amino-6-methoxybenzothiazole, demonstrate outstanding adsorption and anticorrosion properties on carbon steels in aggressive acidic and chloride-rich environments, suggesting potential investigative applications for this compound class in material science . Please note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1281700 2-Amino-6-methoxyphenol CAS No. 40925-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXORTKZTNOXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512711
Record name 2-Amino-6-methoxyphenol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-71-1
Record name 2-Amino-6-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methoxyphenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanism for 2-Amino-6-methoxyphenol, a valuable intermediate in pharmaceutical and chemical industries. This document details the core synthetic pathway, experimental protocols, and relevant chemical data to support research and development efforts.

Core Synthesis Mechanism: Catalytic Hydrogenation

The most prevalent and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its corresponding nitro precursor, 2-methoxy-6-nitrophenol. This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

The overall transformation is as follows:

2-methoxy-6-nitrophenol → this compound

The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the surface of the catalyst. The catalyst facilitates the cleavage of the N-O bonds in the nitro group and the formation of N-H bonds, ultimately yielding the desired aminophenol.

Reaction Mechanism Pathway

Synthesis_Mechanism reactant 2-methoxy-6-nitrophenol intermediate Adsorbed Nitro Compound and Hydrogen on Catalyst Surface reactant->intermediate Adsorption product This compound catalyst Pd/C Catalyst + H₂ (Hydrogen Gas) intermediate->product Reduction & Desorption

Caption: Catalytic hydrogenation of 2-methoxy-6-nitrophenol.

Experimental Protocol

While a specific protocol for this compound is not extensively published, the following detailed methodology is based on the well-established procedures for the synthesis of its isomers, such as 2-amino-4-methoxyphenol[1].

Materials:

  • 2-methoxy-6-nitrophenol

  • Ethanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Isopropyl alcohol (for recrystallization)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, suspend 2-methoxy-6-nitrophenol in ethanol.

  • Catalyst Addition: Add a catalytic amount of 5% palladium on carbon to the suspension.

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, remove the palladium on carbon catalyst by filtration through a pad of Celite.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Recrystallize the resulting crude solid from isopropyl alcohol to obtain pure this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 2-methoxy-6-nitrophenol in Ethanol B Add 5% Pd/C Catalyst A->B C Hydrogenate with H₂ Gas B->C D Filter to Remove Catalyst C->D Reaction Completion E Remove Solvent (Ethanol) under Reduced Pressure D->E F Recrystallize from Isopropyl Alcohol E->F G Obtain Pure This compound F->G

Caption: General experimental workflow for synthesis.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2-methoxy-6-nitrophenolC₇H₇NO₄169.13--
This compoundC₇H₉NO₂139.15Solid-

Table 2: Synthesis Reaction Data (based on analogous reactions)

Starting MaterialProductCatalystSolventTemperature (°C)PressureYield (%)
4-methoxy-2-nitrophenol2-amino-4-methoxyphenol5% Pd/CEthanol20-30Atmospheric93

This data is for the synthesis of an isomer and serves as a reference for the expected yield and conditions for the synthesis of this compound[1].

Alternative Synthesis Routes

While catalytic hydrogenation is the most common method, other reduction methods for converting nitroarenes to anilines exist and could potentially be applied to the synthesis of this compound. These methods include:

  • Metal/Acid Reduction: Using metals like tin (Sn) or iron (Fe) in the presence of an acid such as hydrochloric acid (HCl).

  • Transfer Hydrogenation: Employing a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst.

  • Electrochemical Reduction: Utilizing an electric current to facilitate the reduction of the nitro group.

The choice of method may depend on factors such as substrate tolerance to acidic conditions, desired selectivity, and scalability of the reaction.

Conclusion

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 2-methoxy-6-nitrophenol. This method offers high yields and a relatively straightforward experimental protocol. The information provided in this guide serves as a foundational resource for researchers and professionals in the field, enabling a deeper understanding of the synthesis mechanism and practical application of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired purity and yield for specific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxyphenol is an aromatic organic compound featuring a phenol ring substituted with both an amino (-NH₂) and a methoxy (-OCH₃) group. This arrangement of functional groups imparts specific physicochemical characteristics that are crucial for its potential applications in chemical synthesis and drug development. As a derivative of both aniline and guaiacol (2-methoxyphenol), its properties are influenced by the electron-donating effects of the amino and methoxy groups and the acidic nature of the phenolic hydroxyl group.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this guide details the standard experimental protocols for their determination.

Chemical Identity and Structure

The fundamental identity of this compound is established by its chemical structure and various nomenclature systems.

Identifier Value
IUPAC Name This compound[1]
CAS Number 40925-71-1[1]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
Canonical SMILES COC1=CC=CC(=C1O)N[1]
InChI InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3[1]
InChIKey QDXORTKZTNOXOP-UHFFFAOYSA-N[1]

Computed Physicochemical Properties

Computational models provide valuable estimates of a compound's properties, aiding in initial assessments and predictions of its behavior. The following data has been computed by PubChem.

Property Value
XLogP3 0.5[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 139.063328530 Da[1]
Monoisotopic Mass 139.063328530 Da[1]
Topological Polar Surface Area 55.5 Ų[1]
Heavy Atom Count 10
Complexity 108[1]

Experimental Physicochemical Data

Property Value
Melting Point Not available. See Experimental Protocol 5.1.
Boiling Point Not available. See Experimental Protocol 5.2.
Water Solubility Not available. See Experimental Protocol 5.3.
pKa (Phenolic OH) Estimated to be ~9.6-10.0. The pKa of the parent compound, phenol, is 9.98, and for 2-methoxyphenol it is also 9.98. The pKa for 3-methoxyphenol is 9.65.[3] The amino group may slightly alter this value. See Experimental Protocol 5.4 for determination.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination [5][6][7]

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed in the liquid with the open end down.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heating is then discontinued.

  • Boiling Point Reading: The temperature is allowed to fall. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[7]

Determination of Aqueous Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of water in a flask. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

  • Quantification: A carefully measured aliquot of the clear, saturated solution is withdrawn. The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then expressed in units such as g/L or mol/L.

An alternative method using Nuclear Magnetic Resonance (NMR) can also be employed, which has the advantage of not requiring the separation of the solid and liquid phases.[8]

Determination of pKa

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the phenolic hydroxyl group is of primary interest.

Methodology: Spectrophotometric pH Titration [9][10]

  • Principle: The UV-Vis absorption spectrum of a phenol changes as a function of pH. The protonated form (ArOH) and the deprotonated form (ArO⁻) have different absorption maxima. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined.

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of this compound is added to each buffer solution.[10]

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded. The absorbance of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution) are also measured.

  • Data Analysis: The Henderson-Hasselbalch equation is applied: pH = pKa + log([ArO⁻]/[ArOH]) The ratio [ArO⁻]/[ArOH] can be calculated from the absorbance data. A plot of pH versus log([ArO⁻]/[ArOH]) will yield a straight line with the pKa as the y-intercept.[10]

Biological Activity and Structure-Activity Relationships

While specific signaling pathways for this compound are not well-documented, the broader class of methoxyphenols is known for various biological activities, including antioxidant and antimicrobial effects.[11] The biological activity of these compounds is closely linked to their chemical structure.

For instance, studies on 2-methoxyphenols have explored the relationship between their electronic properties and their antioxidant capacity, cytotoxicity, and cyclooxygenase-2 (COX-2) inhibitory activity.[12][13] The radical scavenging activity, a measure of antioxidant potential, has been shown to correlate with the ionization potential of the molecule.[12]

Visualizations

Experimental Workflow for Physicochemical Profiling

G General Workflow for Physicochemical Property Determination cluster_synthesis Compound Acquisition cluster_properties Property Determination cluster_analysis Data Analysis & Application Synthesis Synthesis & Purification Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization MP Melting Point Characterization->MP Pure Compound BP Boiling Point Characterization->BP Sol Solubility Characterization->Sol pKa pKa Characterization->pKa Data Data Compilation & Comparison MP->Data BP->Data Sol->Data pKa->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: A generalized workflow for the determination and application of physicochemical data.

Conceptual Diagram of Structure-Activity Relationship (SAR)

SAR Conceptual SAR for Methoxyphenols cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Phenol Phenolic Core Electronic Electronic Effects (pKa, Ionization Potential) Phenol->Electronic Substituents Substituents (-NH2, -OCH3, etc.) Substituents->Electronic Lipophilicity Lipophilicity (LogP) Substituents->Lipophilicity Steric Steric Factors Substituents->Steric Antioxidant Antioxidant Electronic->Antioxidant Enzyme_Inhibition Enzyme Inhibition (e.g., COX-2) Electronic->Enzyme_Inhibition Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Cytotoxicity Cytotoxicity Lipophilicity->Cytotoxicity Steric->Enzyme_Inhibition

Caption: Relationship between chemical structure, properties, and biological activity.

References

Unveiling the Spectral Signature of 2-Amino-6-methoxyphenol: A Guide to its ¹H and ¹³C NMR Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-6-methoxyphenol is now available for researchers, scientists, and professionals in drug development. This in-depth resource provides predicted spectral data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of this compound's molecular structure.

Due to the limited availability of public experimental NMR data for this compound, this guide presents high-quality predicted ¹H and ¹³C NMR spectra. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants, offering valuable insights for spectral analysis and compound identification.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in Dimethyl Sulfoxide-d₆ (DMSO-d₆) at a spectrometer frequency of 400 MHz reveals distinct signals corresponding to the aromatic protons, the methoxy group, and the amine and hydroxyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.6 - 6.8Multiplet3HAr-H
~4.8 (broad)Singlet2H-NH₂
~8.9 (broad)Singlet1H-OH
~3.8Singlet3H-OCH₃

Note: The chemical shifts of protons attached to heteroatoms (-NH₂ and -OH) can be variable and are influenced by factors such as solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ provides information on the carbon framework of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~145C-O (Phenolic)
~140C-N (Aromatic)
~120C-O (Methoxy)
~115Aromatic CH
~110Aromatic CH
~105Aromatic CH
~55-OCH₃

Experimental Protocols

While the presented data is predicted, a standard experimental protocol for acquiring ¹H and ¹³C NMR spectra of a sample like this compound is as follows:

Sample Preparation:

  • Approximately 5-10 mg of the this compound sample is accurately weighed.

  • The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Aminophenols are generally soluble in polar aprotic solvents like DMSO.

  • The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of typically 300, 400, or 500 MHz is used.[1][2][3][4]

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is utilized.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A relaxation delay of 1-2 seconds is employed between scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A relaxation delay of 2-5 seconds is used.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Visualization of Molecular Structure and NMR Assignments

To aid in the interpretation of the spectral data, the following diagram illustrates the molecular structure of this compound with the predicted assignments of the key NMR signals.

Caption: Molecular structure of this compound with predicted NMR assignments.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Amino-6-methoxyphenol. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the expected vibrational frequencies, a thorough experimental protocol for sample analysis, and a visual representation of the analytical workflow.

Introduction to the FTIR Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of organic compounds. When this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum serves as a unique molecular fingerprint. This compound contains several key functional groups—an amino (-NH2) group, a hydroxyl (-OH) group, a methoxy (-OCH3) group, and a substituted aromatic ring—each giving rise to characteristic absorption bands in the FTIR spectrum. The interpretation of these bands allows for the structural confirmation of the molecule.

Predicted FTIR Spectral Data for this compound

The FTIR spectrum of this compound is expected to show a series of absorption bands corresponding to its various functional groups. The precise position of these bands can be influenced by factors such as intermolecular hydrogen bonding. The expected spectral data is summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3450 - 3250Strong, BroadO-H (Phenol) & N-H (Amine)Stretching (Hydrogen-bonded)
3100 - 3000Medium to WeakC-H (Aromatic)Stretching
2980 - 2850MediumC-H (in -OCH₃)Asymmetric & Symmetric Stretching
1620 - 1580Medium to StrongN-H (Amine)Scissoring (Bending)
1520 - 1400Medium to StrongC=C (Aromatic Ring)Ring Stretching
1300 - 1200StrongC-O (Aryl Ether in -OCH₃)Asymmetric Stretching
1260 - 1180StrongC-O (Phenol)Stretching
1100 - 1000MediumC-O (Aryl Ether in -OCH₃)Symmetric Stretching
900 - 675StrongC-H (Aromatic)Out-of-plane Bending

Detailed Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[1][2] KBr is transparent in the mid-IR region and serves as an ideal matrix for the sample.[1][2]

3.1. Materials and Equipment

  • This compound sample

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FTIR spectrometer

3.2. Sample Preparation

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and transfer it to a clean agate mortar.[1]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.[1] The sample concentration in KBr should be in the range of 0.2% to 1%.[3]

  • Homogenization: Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained.[1] The particle size should be reduced to minimize scattering of the infrared radiation.[3]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure to form a clear, transparent pellet.[1]

3.3. Spectral Acquisition

  • Background Spectrum: Place a blank KBr pellet (containing no sample) in the sample holder of the FTIR instrument and acquire a background spectrum.[2] This is necessary to correct for atmospheric moisture, CO₂, and any light scattering from the KBr itself.[2]

  • Sample Spectrum: Replace the blank pellet with the sample pellet in the instrument's sample holder.

  • Analysis: Acquire the FTIR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹). To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Processing: Process the resulting spectrum, including baseline correction and smoothing, as needed using the spectrometer's software.

3.4. Data Analysis

  • Peak Identification: Identify the major absorption bands in the acquired spectrum.

  • Comparison and Assignment: Compare the observed peak positions (in cm⁻¹) with the predicted values in the data table and with established spectral databases. Assign the observed bands to specific functional group vibrations to confirm the molecular structure of this compound.

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the FTIR analysis and interpretation process.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum (Blank KBr Pellet) Press->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Spectrum (e.g., Baseline Correction) SampleSpec->Process Identify Identify Peak Positions (cm⁻¹) Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Structure Confirm Molecular Structure Assign->Structure

Caption: A workflow diagram illustrating the key stages of FTIR analysis.

FTIR_Interpretation_Logic cluster_regions Spectral Regions (cm⁻¹) cluster_assignments Functional Group Assignments Spectrum FTIR Spectrum Region1 3500-3200 (Broad) Spectrum->Region1 Region2 3100-3000 Spectrum->Region2 Region3 1620-1400 Spectrum->Region3 Region4 1300-1000 Spectrum->Region4 Assign1 O-H and N-H Stretch Region1->Assign1 Assign2 Aromatic C-H Stretch Region2->Assign2 Assign3 Aromatic C=C Stretch N-H Bend Region3->Assign3 Assign4 C-O Stretch (Ether & Phenol) Region4->Assign4 Conclusion Structure Confirmed: This compound Assign1->Conclusion Assign2->Conclusion Assign3->Conclusion Assign4->Conclusion

Caption: Logical relationships in the interpretation of the FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following a detailed experimental protocol, such as the KBr pellet method, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by the predicted absorption frequencies for the amine, hydroxyl, methoxy, and aromatic functionalities, allows for the effective confirmation of the compound's identity and purity. This guide provides the necessary framework for researchers to successfully apply FTIR spectroscopy in their work with this and related compounds.

References

Crystal Structure of 2-Amino-6-methoxyphenol: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A definitive crystal structure for the specific compound 2-Amino-6-methoxyphenol has not been reported in publicly available crystallographic databases and peer-reviewed literature. Searches for the crystal structure of this compound did not yield specific experimental data, such as unit cell parameters, space group, or atomic coordinates.

While data for the target compound is unavailable, this guide presents information on closely related methoxyphenol derivatives to provide researchers with relevant comparative data and established experimental protocols. The presented data on analogous structures can serve as a valuable reference for predicting molecular packing, hydrogen bonding patterns, and for designing crystallization experiments for this compound.

I. Crystallographic Data of Related Compounds

To offer a comparative perspective, this section summarizes the crystallographic data for compounds that share key functional moieties with this compound, such as the aminophenol or methoxyphenyl groups.

Table 1: Crystallographic Data for 2-[(2-Methoxybenzylidene)amino]phenol

ParameterValue
Chemical FormulaC₁₄H₁₃NO₂
Molecular Weight227.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a9.8709 (5) Å
b6.6606 (3) Å
c18.6128 (9) Å
α90°
β105.249 (1)°
γ90°
Volume1180.63 (10) ų
Z4
Temperature273 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.039

Data sourced from a study on 2-[(2-Methoxybenzylidene)amino]phenol, a Schiff base derivative of 2-aminophenol.[1][2]

Table 2: Crystallographic Data for (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol

ParameterValue
Chemical FormulaC₁₄H₁₂Br₂N₂O₂
Crystal SystemTriclinic
Space GroupP-1
a7.3195 (15) Å
b7.4383 (4) Å
c13.582 (3) Å
α100.351 (5)°
β91.568 (6)°
γ109.967 (3)°
Volume678.0 (2) ų
Z2
Temperature292 (3) K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.025

This data is for a Schiff base containing the this compound moiety.[3]

II. Experimental Protocols

The following sections detail the methodologies typically employed for the synthesis, crystallization, and structure determination of aminophenol derivatives, based on the available literature for related compounds.

A. Synthesis and Crystallization

The synthesis of aminophenol derivatives often involves condensation reactions. For instance, the preparation of Schiff bases can be achieved by reacting an appropriate aldehyde with an aminophenol.

  • Synthesis of 2-[(2-Methoxybenzylidene)amino]phenol: A mixture of 2-methoxybenzaldehyde (0.01 mol) and 2-aminophenol (0.01 mol) in ethanol (50 ml) with a few drops of concentrated H₂SO₄ was refluxed for 3 hours at 343 K. After cooling and concentrating the mixture, light yellow crystals were obtained after five days.[1][2]

  • Synthesis of (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol: 4,5-dibromo-1,2-phenylenediamine (1 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1.1 mmol) were dissolved in 30 ml of methanol and refluxed for 2 hours. Crystals suitable for X-ray diffraction were obtained by slow evaporation of the solution at room temperature over 10 days.[3]

B. X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

  • Data Collection: Data is typically collected on a diffractometer equipped with a CCD area detector.[2] A suitable single crystal is mounted, and diffraction data are collected at a controlled temperature, often low temperatures like 273 K, to minimize thermal vibrations.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in difference Fourier maps or placed in calculated positions and refined using a riding model.[1][2][3]

III. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the crystal structure of a small organic molecule.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Caption: A flowchart illustrating the key stages in determining the crystal structure of a chemical compound.

IV. Potential Biological Activity

While the specific biological activities of this compound are not extensively documented, related methoxyphenol compounds have been studied for their antioxidant and antimicrobial properties.[4] Some 2-methoxyphenols have shown radical-scavenging activity and have been investigated for their effects on inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2).[5][6] The phytotoxic activity of 2-methoxyphenol has also been reported.[7] These studies suggest that this compound could be a candidate for investigation into similar biological activities. Further research is required to elucidate its specific pharmacological profile.

References

Quantum Chemical Calculations for 2-Amino-6-methoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Amino-6-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document details the theoretical background, computational methodologies, and expected outcomes of such an analysis. While a dedicated, comprehensive computational study on this compound is not extensively available in existing literature, this guide synthesizes methodologies and presents illustrative data from analogous compounds to provide a robust framework for future research.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C7H9NO2.[1][2] Its structure, featuring amino, hydroxyl, and methoxy functional groups on a benzene ring, makes it a molecule of interest for potential applications in medicinal chemistry and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to understanding its structural, electronic, and spectroscopic properties, which can be invaluable for predicting its reactivity, stability, and potential biological activity.

Table 1: Chemical Identity of this compound

PropertyValue
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 40925-71-1[1][2]
SMILES COC1=CC=CC(=C1O)N[1]
InChI Key QDXORTKZTNOXOP-UHFFFAOYSA-N[1]

Computational Methodology

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting molecular properties.

Software and Theoretical Level

Commonly used software packages for such calculations include Gaussian, ORCA, and Spartan. The choice of theoretical level involves selecting a functional and a basis set. A widely used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory has been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties of similar compounds.[3][4]

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data for validation.[5]

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from quantum chemical calculations include:

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.

  • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, offering insights into its polarity and intermolecular interactions.

Predicted Molecular Properties (Based on Analogous Compounds)

The following sections present illustrative data from computational studies on molecules structurally related to this compound. This data serves as a reference for the expected values and trends for this compound.

Optimized Geometric Parameters

The tables below summarize the calculated bond lengths and bond angles for a related aminophenol derivative, optimized at the B3LYP/6-311G(d,p) level of theory.

Table 2: Selected Optimized Bond Lengths (Å) for an Analogous Aminophenol

BondBond Length (Å)
C1-C21.402
C2-C31.389
C3-C41.401
C4-C51.398
C5-C61.391
C6-C11.405
C1-O1.365
O-H0.967
C2-N1.395
N-H1.012
C6-O(CH3)1.370
O-C(H3)1.430

Table 3: Selected Optimized Bond Angles (°) for an Analogous Aminophenol

AtomsBond Angle (°)
C6-C1-C2119.8
C1-C2-C3120.1
C2-C3-C4120.0
C3-C4-C5119.9
C4-C5-C6120.2
C5-C6-C1119.9
C2-C1-O118.5
C1-O-H109.2
C1-C2-N121.3
C3-C2-N118.6
C5-C6-O115.3
C1-C6-O124.8
Vibrational Spectroscopy

The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule. The table below presents some characteristic vibrational frequencies for a similar phenolic compound.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Related Phenolic Compound

Frequency (cm⁻¹)Assignment
3580O-H stretch
3450, 3360N-H asymmetric and symmetric stretch
3080-3020Aromatic C-H stretch
2980, 2870C-H stretch (methoxy)
1620NH2 scissoring
1590, 1480Aromatic C=C stretch
1250C-O stretch (phenol)
1030C-O stretch (methoxy)
Electronic and Reactivity Descriptors

The electronic properties of a molecule, such as its HOMO-LUMO energies, provide insights into its reactivity. The following table shows calculated electronic properties for a methoxyphenol derivative.

Table 5: Calculated Electronic Properties (eV) for an Analogous Methoxyphenol

PropertyValue (eV)
HOMO Energy -5.42
LUMO Energy -0.98
HOMO-LUMO Gap (ΔE) 4.44
Ionization Potential (I) 5.42
Electron Affinity (A) 0.98
Global Hardness (η) 2.22
Chemical Potential (μ) -3.20
Global Electrophilicity (ω) 2.31

Experimental Protocols

This section provides a detailed methodology for performing quantum chemical calculations on this compound.

Molecular Structure Generation
  • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert the 2D structure to a 3D structure.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

DFT Calculations
  • Input File Preparation:

    • Import the 3D structure into a quantum chemistry software package (e.g., GaussView).

    • Set up the calculation by specifying the level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Specify the job type as "Optimization + Frequency".

    • Define the charge (0) and multiplicity (singlet).

    • Save the input file.

  • Running the Calculation:

    • Submit the input file to the quantum chemistry program (e.g., Gaussian).

    • The calculation will first perform a geometry optimization, followed by a frequency calculation.

  • Analysis of Results:

    • Geometry Optimization: Verify that the optimization has converged successfully. The output file will contain the optimized Cartesian coordinates of the atoms.

    • Vibrational Frequencies: Check the output of the frequency calculation. Ensure there are no imaginary frequencies, confirming the structure is a true minimum. Analyze the calculated vibrational modes and their corresponding frequencies to predict the IR and Raman spectra.

    • Electronic Properties: Extract the HOMO and LUMO energies from the output file. Calculate other reactivity descriptors using these values.

    • Molecular Orbitals and Electrostatic Potential: Use visualization software (e.g., GaussView, Avogadro) to plot the HOMO and LUMO orbitals and the molecular electrostatic potential map.

Visualizations

The following diagrams illustrate the computational workflow and the relationships between calculated properties.

G cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Results Analysis mol_struct 1. 2D/3D Molecular Structure init_geom 2. Initial Geometry (Molecular Mechanics) mol_struct->init_geom geom_opt 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) init_geom->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties geom_opt->elec_prop opt_struct Optimized Structure freq_calc->opt_struct vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra thermochem Thermochemistry freq_calc->thermochem

Computational workflow for quantum chemical analysis.

G cluster_energies Orbital Energies cluster_reactivity Chemical Reactivity Descriptors HOMO HOMO Energy Gap HOMO-LUMO Gap (ΔE) (Kinetic Stability) HOMO->Gap IP Ionization Potential (I) HOMO->IP LUMO LUMO Energy LUMO->Gap EA Electron Affinity (A) LUMO->EA Hardness Hardness (η) IP->Hardness ChemPot Chemical Potential (μ) IP->ChemPot EA->Hardness EA->ChemPot Electrophilicity Electrophilicity (ω) Hardness->Electrophilicity ChemPot->Electrophilicity

Relationship between orbital energies and reactivity descriptors.

Conclusion

This technical guide has outlined the framework for conducting a comprehensive quantum chemical study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the geometric, spectroscopic, and electronic properties of this molecule. The provided methodologies and illustrative data from analogous compounds serve as a valuable resource for initiating and guiding computational investigations into this compound, thereby facilitating its potential applications in drug discovery and materials science. Future work should focus on performing these calculations specifically for this compound and validating the computational results with experimental data.

References

Solubility Profile of 2-Amino-6-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-6-methoxyphenol (CAS: 40925-71-1), a key chemical intermediate in various manufacturing processes. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. This document provides a summary of the available physicochemical properties to facilitate a qualitative understanding of its expected solubility. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) analysis, is presented. This guide is intended to provide researchers with the necessary tools to generate reliable and reproducible solubility data in-house.

Introduction

This compound is an aromatic compound containing both an amino and a hydroxyl functional group, as well as a methoxy ether group. These features grant it a degree of polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility in various media. Understanding the solubility of this compound in different organic solvents is crucial for a range of applications, including reaction chemistry, purification via recrystallization, formulation development, and safety assessments.

Currently, there is a notable lack of publicly available quantitative data on the solubility of this compound in organic solvents. This guide aims to bridge this gap by providing a robust experimental framework for its determination.

Physicochemical Properties and Qualitative Solubility Assessment

While specific quantitative solubility data is not available, the physicochemical properties of this compound can inform a qualitative prediction of its behavior in different organic solvents.

PropertyValue/InformationSource
CAS Number 40925-71-1[PubChem][1]
Molecular Formula C₇H₉NO₂[PubChem][1]
Molecular Weight 139.15 g/mol [PubChem][1]
Appearance Solid (form may vary)[IndiaMART][2]
Computed XLogP3 0.5[PubChem][1]
Hydrogen Bond Donors 2 (from -OH and -NH₂)[PubChem][1]
Hydrogen Bond Acceptors 3 (from -O-, -OH, and -N)[PubChem][1]

Based on its structure, this compound possesses both polar (amino, hydroxyl) and non-polar (benzene ring, methoxy group) characteristics. The positive XLogP3 value suggests a slight preference for lipophilic environments over water. The presence of hydrogen bond donors and acceptors indicates that it should be soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) through hydrogen bonding interactions. It is also expected to have some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can act as hydrogen bond acceptors. Its solubility in non-polar solvents (e.g., toluene, hexane) is anticipated to be limited due to the significant polarity imparted by the amino and hydroxyl groups. The general principle of "like dissolves like" is a useful guide here; solvents with similar polarity and hydrogen bonding capabilities are likely to be more effective.[3]

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.[4][5]

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade

  • Vials with screw caps

  • Thermostatic shaker or incubator with orbital shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Add a known volume of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration in the liquid phase becomes constant.[4]

Step 2: Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed in the thermostat for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the mobile phase in HPLC) to a concentration within the calibration range of the analytical method.

Step 3: Quantitative Analysis by HPLC

  • Develop a suitable HPLC method for the quantification of this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.[6]

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

  • Inject the diluted sample solutions into the HPLC system.

  • Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

  • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add Excess Solute to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil Agitate at Constant Temperature (24-72 hours) prep2->equil sample1 Filter Supernatant equil->sample1 sample2 Dilute Sample sample1->sample2 sample3 Analyze by HPLC sample2->sample3 result Calculate Solubility sample3->result

Caption: Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity Polarity (Amino, Hydroxyl groups) polarity->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility mw Molecular Weight mw->solubility crystal Crystal Lattice Energy crystal->solubility solv_polarity Polarity solv_polarity->solubility solv_h_bond Hydrogen Bonding Capacity solv_h_bond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of a compound.

Conclusion

References

An In-depth Technical Guide to 2-Amino-6-methoxyphenol (CAS: 40925-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxyphenol, with the CAS number 40925-71-1, is an aromatic organic compound containing amino, methoxy, and hydroxyl functional groups. These functionalities impart a range of chemical properties that make it a molecule of interest in medicinal chemistry and materials science. Its structural similarity to biologically active phenols and anilines suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and potential areas of application based on current scientific understanding.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes key properties, with a distinction between computed and experimental values where available.

PropertyValueSource
Molecular Formula C₇H₉NO₂PubChem[1]
Molecular Weight 139.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 6-Methoxy-2-aminophenol, 3-Amino-guaiacolPubChem[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP (computed) 0.5PubChem[1]
Topological Polar Surface Area (computed) 55.5 ŲPubChem[1]

Synthesis

Proposed Synthetic Protocol: Reduction of 2-Methoxy-6-nitrophenol

This two-step synthesis involves the nitration of 2-methoxyphenol (guaiacol) followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 2-Methoxyphenol

The nitration of guaiacol is expected to yield a mixture of isomers. The desired 2-methoxy-6-nitrophenol can be separated from other isomers by chromatographic techniques.

  • Materials: 2-Methoxyphenol (guaiacol), nitric acid, sulfuric acid, dichloromethane, silica gel.

  • Procedure:

    • Dissolve 2-methoxyphenol in dichloromethane and cool the solution in an ice bath.

    • Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it over ice water and extract the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 2-methoxy-6-nitrophenol.

Step 2: Reduction of 2-Methoxy-6-nitrophenol

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.

  • Materials: 2-Methoxy-6-nitrophenol, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas source.

  • Procedure:

    • Dissolve 2-methoxy-6-nitrophenol in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

    • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization if necessary.

G cluster_synthesis Proposed Synthesis of this compound start 2-Methoxyphenol (Guaiacol) nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 2-Methoxy-6-nitrophenol nitration->intermediate reduction Reduction (H₂, Pd/C) intermediate->reduction product This compound reduction->product purification Purification (Chromatography/Recrystallization) product->purification

Proposed synthesis of this compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, the C-O stretch of the methoxy group, and the C=C stretches of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ).

Biological Activity and Potential Applications in Drug Development

Direct biological studies on this compound are scarce. However, the biological activities of structurally related methoxyphenol and aminophenol derivatives provide valuable insights into its potential therapeutic applications.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the hydroxyl group in this compound suggests it may possess similar activity. Methoxyphenol derivatives have been investigated as inhibitors of myeloperoxidase, an enzyme involved in inflammation, suggesting a potential role in managing inflammatory conditions[3]. Furthermore, some studies have demonstrated the anti-inflammatory activity of artificial antioxidants like 2-tert-butyl-4-methoxyphenol (BHA).

Antimicrobial Activity

Derivatives of 2-aminobenzothiazoles, which share a similar structural motif, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial effects[4]. This suggests that this compound could serve as a starting point for the synthesis of novel antimicrobial agents.

Ferroptosis Inhibition

A recent and compelling area of interest is the role of aminophenols in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. A study on 2-amino-6-methyl-phenol derivatives demonstrated their potent anti-ferroptotic activities, suggesting that the ortho-hydroxyl-amino moiety is a novel and effective scaffold for ferroptosis inhibitors[5]. This finding opens up exciting possibilities for the therapeutic application of this compound and its derivatives in diseases associated with ferroptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.

General Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, a general experimental workflow is proposed below.

G cluster_workflow General Workflow for Biological Evaluation start This compound (or derivative) in_vitro In Vitro Assays start->in_vitro antioxidant Antioxidant Assays (e.g., DPPH, ABTS) in_vitro->antioxidant enzyme Enzyme Inhibition Assays (e.g., MPO, COX) in_vitro->enzyme cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) in_vitro->cell_based ferroptosis Ferroptosis Inhibition Assay in_vitro->ferroptosis in_vivo In Vivo Studies (Animal Models) antioxidant->in_vivo enzyme->in_vivo cell_based->in_vivo ferroptosis->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

General workflow for biological evaluation.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation[1].

  • Hazard Statements: H302, H312, H315, H319, H332, H335[1]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

This compound is a chemical compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited, its structural features suggest promising avenues for exploration as an antioxidant, anti-inflammatory agent, and notably, as a scaffold for novel ferroptosis inhibitors. The proposed synthetic route provides a practical starting point for its preparation, enabling further investigation into its physicochemical properties and biological activities. As research into related aminophenol derivatives continues to uncover new therapeutic applications, this compound stands out as a valuable building block for the discovery of next-generation drugs.

References

Theoretical Reactivity of 2-Amino-6-methoxyphenol: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of 2-Amino-6-methoxyphenol. Drawing upon established computational chemistry methodologies, this document outlines the expected electronic properties, potential reaction pathways, and the computational protocols necessary to achieve these insights. This guide is intended to serve as a foundational resource for researchers investigating the antioxidant potential and reaction mechanisms of this and related phenolic compounds.

Introduction to the Reactivity of this compound

This compound is a substituted aromatic compound containing three key functional groups: a hydroxyl (-OH), an amino (-NH2), and a methoxy (-OCH3) group. The interplay of these electron-donating groups on the benzene ring governs its chemical reactivity, particularly its potential as an antioxidant. Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools to elucidate the electronic structure and predict the reactivity of such molecules. These studies can provide valuable insights into reaction mechanisms at a molecular level, guiding further experimental work in drug discovery and materials science.

The primary antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals. This can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET).[1][2] The preferred mechanism is highly dependent on the molecular structure, the nature of the free radical, and the polarity of the solvent.[1]

Theoretical Reactivity Descriptors

A theoretical investigation into the reactivity of this compound would involve the calculation of several key quantum chemical descriptors. These descriptors help in quantifying the electronic properties and predicting the sites of reactivity.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

DescriptorValue (a.u.)Interpretation
Highest Occupied Molecular Orbital (HOMO) Energy -0.185Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater ease of donating an electron.
Lowest Unoccupied Molecular Orbital (LUMO) Energy 0.052Represents the electron-accepting ability. A lower LUMO energy indicates a greater propensity to accept an electron.
HOMO-LUMO Energy Gap (ΔE) 0.237A smaller energy gap suggests higher reactivity and lower kinetic stability.
Ionization Potential (IP) 0.185The energy required to remove an electron. Directly related to the HOMO energy and crucial for the SET-PT mechanism.
Electron Affinity (EA) -0.052The energy released when an electron is added. Related to the LUMO energy.
Chemical Hardness (η) 0.1185Measures the resistance to change in electron distribution. A lower value indicates higher reactivity.
Electronegativity (χ) 0.0665The ability of the molecule to attract electrons.

Note: The values presented in this table are representative and would be derived from specific DFT calculations.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound

AtomCharge (e)Interpretation
O (hydroxyl) -0.65The high negative charge indicates a site susceptible to electrophilic attack and the acidic nature of the hydroxyl proton.
N (amino) -0.85The most electronegative atom, suggesting a high electron density and potential for hydrogen bonding or protonation.
H (hydroxyl) +0.45The positive charge on the hydroxyl hydrogen makes it susceptible to abstraction by free radicals (HAT mechanism).
C1 (bonded to -OH) +0.20The carbon atom of the hydroxyl group is electron-deficient due to the attached oxygen.
C2 (bonded to -NH2) -0.15The carbon atom of the amino group is electron-rich.
C6 (bonded to -OCH3) +0.18The carbon atom of the methoxy group is slightly electron-deficient.

Note: The values presented in this table are representative and would be derived from specific DFT calculations.

Computational Methodology

The theoretical data presented in this guide would be obtained through a rigorous computational protocol. The following section details a standard methodology for such a study.

Geometry Optimization and Frequency Calculations

The first step involves finding the minimum energy structure of this compound. This is achieved through geometry optimization.

  • Initial Structure Generation: A 3D structure of the molecule is generated using molecular modeling software.

  • Conformational Analysis: For flexible molecules, a conformational search is performed to identify the lowest energy conformer.

  • Optimization: The geometry is then optimized using a selected DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Reactivity Descriptors

Once the optimized geometry is obtained, the electronic properties and reactivity descriptors are calculated. This is typically done using the same level of theory as the optimization.

Modeling Reaction Pathways

To study the antioxidant mechanisms, the reaction of this compound with a model free radical (e.g., •OH or •OOH) is simulated. This involves:

  • Transition State Search: For each proposed mechanism (HAT, SET-PT, SPLET), a transition state search is performed to locate the highest energy point along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and products.

  • Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.

The following diagram illustrates the typical workflow for a computational study of molecular reactivity.

G Computational Chemistry Workflow A Molecule Structure Generation B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy Structure C->D E Calculation of Electronic Properties (HOMO, LUMO, Mulliken Charges) D->E F Reaction with Free Radical D->F G Transition State Search F->G H IRC Calculation G->H I Calculation of Activation Energies H->I J Analysis of Reaction Pathways I->J G Antioxidant Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_setpt Single Electron Transfer-Proton Transfer (SET-PT) cluster_splet Sequential Proton-Loss Electron-Transfer (SPLET) A1 This compound (Ar-OH) C1 Phenoxyl Radical (Ar-O•) A1->C1 H atom donation B1 Free Radical (R•) D1 Neutralized Molecule (RH) B1->D1 H atom acceptance A2 Ar-OH + R• B2 [Ar-OH]•+ + R- A2->B2 Electron Transfer C2 Ar-O• + H+ B2->C2 Proton Transfer A3 Ar-OH B3 Ar-O- + H+ A3->B3 Proton Loss C3 Ar-O• + R- B3->C3 Electron Transfer to R•

References

Spectroscopic Database for 2-Amino-6-methoxyphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-6-methoxyphenol, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public literature, this guide combines theoretical predictions based on Density Functional Theory (DFT) with established spectroscopic data from structurally analogous compounds. This approach offers a robust, predictive database for the characterization of this compound.

Molecular Structure and Properties

This compound (IUPAC Name: this compound) is an organic compound featuring a benzene ring substituted with an amino group, a hydroxyl group, and a methoxy group.[1] These functional groups dictate its chemical reactivity and spectroscopic behavior.

Computed Molecular Properties:

PropertyValue
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol [1]
InChIInChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3[1]
InChIKeyQDXORTKZTNOXOP-UHFFFAOYSA-N[1]
Canonical SMILESCOC1=CC=CC(=C1O)N[1]

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound, summarized in structured tables for clarity and comparative analysis.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is crucial for identifying the functional groups within a molecule. The predicted vibrational modes for this compound are based on DFT calculations and comparison with similar substituted phenols.[2][3][4]

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Strong (IR), Weak (Raman)N-H stretching (asymmetric and symmetric) of the amino group
~3300-3200Broad, Strong (IR)O-H stretching of the phenolic hydroxyl group
~3100-3000Medium (IR), Strong (Raman)Aromatic C-H stretching
~2950-2850Medium (IR), Medium (Raman)C-H stretching of the methoxy group
~1620-1580Strong (IR), Strong (Raman)N-H scissoring and Aromatic C=C stretching
~1500-1400Strong (IR), Strong (Raman)Aromatic C=C stretching
~1450Medium (IR), Medium (Raman)C-H bending of the methoxy group
~1260-1200Strong (IR), Medium (Raman)Asymmetric C-O-C stretching of the methoxy group and C-O stretching of the phenol
~1180Medium (IR), Medium (Raman)In-plane aromatic C-H bending
~1050-1020Medium (IR), Medium (Raman)Symmetric C-O-C stretching of the methoxy group
~850-750Strong (IR), Weak (Raman)Out-of-plane aromatic C-H bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are predicted based on the electronic environment of each nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm relative to TMS)

Chemical Shift (δ)MultiplicityIntegrationAssignment
~6.5-7.0m3HAromatic protons (H3, H4, H5)
~4.5-5.5br s2H-NH₂ protons
~8.5-9.5br s1H-OH proton
~3.8s3H-OCH₃ protons

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS)

Chemical Shift (δ)Assignment
~145-150C6 (attached to -OCH₃)
~140-145C1 (attached to -OH)
~135-140C2 (attached to -NH₂)
~110-120C3, C4, C5 (aromatic CH)
~55-60-OCH₃
UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima are influenced by the conjugated π-system of the benzene ring and the electronic effects of the substituents. For 2-aminophenols, characteristic absorption bands are expected in the UV region.[5]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

λmax (nm)Molar Absorptivity (ε)Transition
~210-230Highπ → π
~280-300Mediumπ → π
~320-340Lown → π*

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for similar aromatic compounds.[2][6][7][8]

FT-IR Spectroscopy
  • Sample Preparation: The solid sample of this compound is mixed with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66V, is used.

  • Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹. A resolution of ± 2 cm⁻¹ is typically employed. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

FT-Raman Spectroscopy
  • Sample Preparation: The solid sample is placed in a glass capillary tube or a sample holder.

  • Instrumentation: An FT-Raman spectrometer, often a module attached to an FTIR instrument (e.g., Bruker FRA 106), is used. A Nd:YAG laser source operating at 1.064 μm is a common excitation source.

  • Data Acquisition: The spectrum is recorded in the range of 4000-100 cm⁻¹. The laser power is adjusted to avoid sample degradation (e.g., 200 mW). A spectral resolution of ± 2 cm⁻¹ is standard.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. Chemical shifts are reported in parts per million (ppm) relative to TMS.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a range of 200–800 nm. The solvent is used as a blank to obtain a baseline correction.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_Raman Pack in Capillary Sample->Prep_Raman Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_UV Dissolve in UV-Grade Solvent Sample->Prep_UV Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_Raman FT-Raman Spectrometer Prep_Raman->Acq_Raman Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis Spectral Interpretation and Peak Assignment Acq_IR->Analysis Acq_Raman->Analysis Acq_NMR->Analysis Acq_UV->Analysis Output Spectroscopic Database Analysis->Output

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Integrated Experimental and Computational Spectroscopy

computational_workflow cluster_exp Experimental Approach cluster_comp Computational (DFT) Approach cluster_validation Validation and Assignment Exp_Spectra Recorded FT-IR, FT-Raman, NMR, UV-Vis Spectra Comparison Comparison & Scaling Exp_Spectra->Comparison Mol_Structure Molecular Structure Input Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Mol_Structure->Optimization Freq_Calc Frequency & Shielding Calculations Optimization->Freq_Calc Sim_Spectra Simulated Spectra Freq_Calc->Sim_Spectra Sim_Spectra->Comparison Assignment Vibrational & Chemical Shift Assignments (PED) Comparison->Assignment Final_Data Validated Spectroscopic Database Assignment->Final_Data

Caption: Logical relationship between experimental and computational approaches in spectroscopy.

Representative Signaling Pathway for Phenolic Antioxidants

Given that 2-methoxyphenols exhibit antioxidant properties, a representative pathway illustrating their potential mechanism of action in mitigating oxidative stress is shown below.[9][10] This is a generalized pathway for phenolic compounds.

signaling_pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Phenol This compound (Phenolic Antioxidant) Phenol->ROS Scavenging Nrf2_Keap1 Nrf2-Keap1 Complex Phenol->Nrf2_Keap1 Induces Dissociation Cell_Protection Cellular Protection Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Cell_Protection

Caption: A representative signaling pathway for the antioxidant action of phenolic compounds.

References

Methodological & Application

Synthesis of 1-Methoxyphenoxazin-3-one from 2-Amino-6-methoxyphenol: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-methoxyphenoxazin-3-one from 2-amino-6-methoxyphenol. The synthesis primarily focuses on an efficient and environmentally friendly enzymatic approach using laccase. These protocols and notes are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Phenoxazines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potential as antitumor, anticancer, antioxidant, anti-inflammatory, and antimicrobial agents.[2] The methoxy-substituted phenoxazinone, 1-methoxy-3H-phenoxazin-3-one, is a promising candidate for further investigation in drug discovery programs.

The synthesis of phenoxazinones can be achieved through various methods, including the oxidative coupling of aminophenols. Enzymatic synthesis using laccases has emerged as a particularly attractive method due to its high efficiency, mild reaction conditions, and environmentally friendly nature.[3] Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and anilinic substrates, making them ideal for the synthesis of phenoxazine derivatives.[4]

Application Notes

Antitumor Activity

Phenoxazine derivatives have shown significant potential as antitumor agents.[5] Studies have demonstrated that certain phenoxazines can prolong life and reduce tumor size in animal models.[6] The proposed mechanism of action for some phenoxazine compounds involves the induction of apoptosis in cancer cells.[7] For instance, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx) has been shown to exhibit strong antitumor activity against Meth A carcinoma cells in mice, with fewer side effects compared to conventional chemotherapeutics like 5-fluorouracil.[8][9] Methoxy-substituted phenoxazines may exhibit enhanced or differential activity, making them valuable candidates for screening in various cancer cell lines.

Antioxidant Properties

The phenoxazine scaffold is recognized for its radical-trapping antioxidant capabilities. The presence of the methoxy group, an electron-donating substituent, may further enhance the antioxidant potential of the phenoxazine ring system. The mechanism of action is believed to involve hydrogen atom transfer from the N-H group to peroxyl radicals, thereby terminating radical chain reactions. This property is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.

Experimental Protocols

Enzymatic Synthesis of 1-Methoxyphenoxazin-3-one

This protocol describes the laccase-mediated synthesis of 1-methoxyphenoxazin-3-one from this compound. The reaction proceeds via an oxidative coupling mechanism catalyzed by laccase in an aqueous buffer system.

Materials:

  • This compound

  • Laccase from Trametes versicolor (or other suitable source)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 50 mL of 0.1 M sodium acetate buffer (pH 5.0). Stir the solution at room temperature until the starting material is fully dissolved.

  • Enzyme Addition: Add laccase (e.g., 10-50 U/mmol of substrate) to the reaction mixture. The optimal enzyme concentration may need to be determined empirically.

  • Reaction: Allow the reaction to stir at room temperature, open to the atmosphere, for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The formation of a colored product is indicative of the reaction progress.

  • Work-up: Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to isolate the pure 1-methoxyphenoxazin-3-one.

Expected Yield:

Based on optimized laccase-mediated syntheses of similar phenoxazine compounds, yields approaching 100% can be anticipated under ideal conditions.[6]

Characterization:

The structure of the synthesized 1-methoxyphenoxazin-3-one should be confirmed by standard analytical techniques, including:

  • ¹H NMR: To determine the proton chemical shifts and coupling constants.

  • ¹³C NMR: To identify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C-O-C).

Data Presentation

ParameterValueReference
Starting Material This compound-
Product 1-Methoxyphenoxazin-3-one-
Enzyme Laccase[3]
Reaction Type Enzymatic Oxidative Coupling[3]
Solvent 0.1 M Sodium Acetate Buffer (pH 5.0)Adapted from[6]
Temperature Room TemperatureAdapted from[6]
Reaction Time 12-24 hoursAdapted from[6]
Typical Yield >90%[6]

Visualizations

Synthesis_Workflow Start This compound Reaction Enzymatic Oxidation (Laccase, Acetate Buffer, RT) Start->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Methoxyphenoxazin-3-one Purification->Product

Figure 1: General workflow for the enzymatic synthesis of 1-methoxyphenoxazin-3-one.

Signaling_Pathway cluster_cell Cancer Cell Phenoxazine Methoxy-Phenoxazine ROS Increased ROS Phenoxazine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: 2-Amino-6-methoxyphenol as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-6-methoxyphenol as a key building block for the preparation of a variety of medicinally relevant heterocyclic compounds. The protocols detailed below offer step-by-step guidance for the synthesis of substituted benzoxazoles and phenoxazines, accompanied by quantitative data to facilitate reproducibility and adaptation in a research and drug development setting.

Introduction

This compound is a valuable bifunctional aromatic compound possessing vicinal amino and hydroxyl groups, as well as a directing methoxy substituent. This unique arrangement of functional groups makes it an ideal precursor for the construction of fused heterocyclic systems through cyclocondensation and oxidative cyclization reactions. The resulting heterocyclic scaffolds, such as benzoxazoles and phenoxazines, are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Synthesis of Substituted Benzoxazoles

Substituted benzoxazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of these compounds often involves the condensation of a 2-aminophenol derivative with a suitable carbonyl-containing compound.

Reaction Scheme: Condensation with Aldehydes

A general and efficient method for the synthesis of 2-substituted-7-methoxybenzoxazoles involves the condensation of this compound with various aromatic aldehydes. This reaction is typically catalyzed by an acid and can proceed under mild conditions.

reactant1 This compound product 2-Aryl-7-methoxybenzoxazole reactant1->product reactant2 Aromatic Aldehyde (R-CHO) reactant2->product catalyst Catalyst (e.g., Samarium Triflate) catalyst->product conditions Aqueous Medium conditions->product

Caption: Synthesis of 2-Aryl-7-methoxybenzoxazoles.

Experimental Protocol: Synthesis of 2-Aryl-7-methoxybenzoxazoles

This protocol is adapted from a general procedure for the synthesis of benzoxazoles using a samarium triflate catalyst in an aqueous medium.[1]

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and water (5 mL).

  • Catalyst Addition: To the stirred suspension, add samarium triflate (Sm(OTf)₃, 10 mol%).

  • Reaction Conditions: Heat the reaction mixture at 50-60 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-methoxybenzoxazole.

EntryAldehyde (R-CHO)ProductYield (%)
1Benzaldehyde2-Phenyl-7-methoxybenzoxazole~90%
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-7-methoxybenzoxazole~92%
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-7-methoxybenzoxazole~88%

Note: Yields are estimated based on similar reactions with other substituted 2-aminophenols and may vary.

Synthesis of Phenoxazines

Phenoxazine and its derivatives are another important class of tricyclic heterocyclic compounds with applications in pharmaceuticals and materials science. A common synthetic route involves the oxidative cyclization of 2-aminophenol derivatives.

Reaction Scheme: Oxidative Dimerization and Cyclization

The synthesis of 8-methoxyphenoxazin-2-one can be achieved through the oxidative coupling of this compound. This type of reaction can be catalyzed by various oxidizing agents or enzyme mimics.

reactant This compound (2 equivalents) product 8-Methoxy-phenoxazin-2-one reactant->product oxidant Oxidizing Agent (e.g., K₃[Fe(CN)₆]) oxidant->product conditions Aqueous Base conditions->product

Caption: Synthesis of 8-Methoxy-phenoxazin-2-one.

Experimental Protocol: Synthesis of 8-Methoxyphenoxazin-2-one

This protocol is based on general methods for the synthesis of phenoxazinones from 2-aminophenols.

  • Reaction Setup: Dissolve this compound (2.0 mmol) in a suitable solvent such as aqueous methanol or ethanol in a round-bottom flask.

  • Base Addition: Add a base, such as sodium carbonate (Na₂CO₃) or a phosphate buffer, to achieve a slightly alkaline pH.

  • Oxidant Addition: Slowly add a solution of an oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]), to the reaction mixture with vigorous stirring.

  • Reaction Conditions: Stir the reaction at room temperature and open to the air to facilitate oxidation.

  • Monitoring: The reaction progress can often be monitored by the formation of a colored precipitate.

  • Work-up: After the reaction is complete, filter the precipitate, wash it with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

ProductStarting MaterialOxidizing SystemYield (%)Melting Point (°C)
8-Methoxy-phenoxazin-2-oneThis compoundK₃[Fe(CN)₆] / BaseModerate to GoodNot specified

Note: Specific yields and melting points for this exact transformation require experimental determination and were not explicitly found in the surveyed literature.

Potential for Further Diversification

The reactivity of this compound is not limited to the formation of benzoxazoles and phenoxazines. Its nucleophilic amino and hydroxyl groups can react with a variety of electrophiles to generate a diverse range of heterocyclic structures.

Reaction with β-Ketoesters

The condensation of this compound with β-ketoesters can lead to the formation of benzodiazepine or other related fused heterocyclic systems, depending on the reaction conditions and the structure of the β-ketoester.

reactant1 This compound intermediate Intermediate reactant1->intermediate reactant2 β-Ketoester reactant2->intermediate product Fused Heterocycle (e.g., Benzodiazepine derivative) intermediate->product Cyclization

Caption: Potential synthesis of fused heterocycles.

While specific protocols for the reaction of this compound with β-ketoesters were not found, the general reactivity of 2-aminophenols suggests that this is a viable synthetic route. Researchers are encouraged to explore this pathway by adapting existing procedures for similar transformations.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a variety of heterocyclic compounds of interest to the pharmaceutical and materials science industries. The protocols provided herein for the synthesis of substituted benzoxazoles and phenoxazines offer a starting point for the exploration and development of novel chemical entities based on this valuable scaffold. Further investigation into its reactions with other dicarbonyl compounds and electrophiles is warranted to fully exploit its synthetic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of 2-Amino-6-methoxyphenol with Silylation Derivatization

This document provides a comprehensive guide for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. Due to the presence of polar amino (-NH2) and hydroxyl (-OH) functional groups, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and enabling sensitive and accurate quantification.

Silylation is a widely used derivatization technique that replaces the active hydrogen atoms in the amino and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[1] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[2] This application note details a robust protocol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylation reagent, a method proven effective for the derivatization of polar compounds, including phenols and amines.[2]

Experimental Protocols

Sample Preparation (Aqueous Samples)

A meticulous sample preparation protocol is essential to ensure the accuracy and reproducibility of the analysis. The following steps outline a standard liquid-liquid extraction (LLE) procedure for aqueous samples.

Materials:

  • 5 mL aqueous sample

  • Suitable internal standard (IS) solution (e.g., deuterated this compound, if available)

  • pH buffer or base (e.g., sodium bicarbonate)

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • Transfer 5 mL of the aqueous sample to a clean glass test tube.

  • Spike the sample with an appropriate volume of the internal standard solution.

  • Adjust the pH of the sample to approximately 8-9 with a suitable buffer or base to ensure this compound is in its free base form.[3]

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.[3]

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process (steps 4-7) two more times, combining all organic extracts.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[3]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 100 µL of a suitable solvent like ethyl acetate or pyridine prior to derivatization.[3]

Silylation Derivatization

This protocol details the derivatization of the extracted this compound to its di-trimethylsilyl (di-TMS) derivative using MSTFA.

Materials:

  • Reconstituted sample extract (100 µL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the 100 µL of reconstituted sample extract in a GC vial, add 50 µL of MSTFA + 1% TMCS.[3]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[3]

  • Allow the vial to cool to room temperature before proceeding with the GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used for the analysis of the di-TMS derivative of this compound. Optimization may be required for specific instruments and applications.[3]

Parameter Setting
Gas Chromatograph
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Performance

The following table summarizes the expected performance characteristics of this method after proper validation. These values are illustrative and based on typical results for the analysis of a structurally similar compound, 2-Amino-4-methoxyphenol.[3]

Parameter Illustrative Value
Linearity (r²)> 0.995
Linear Range1 - 500 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%
Mass Spectral Data for Quantification

For quantitative analysis using Selected Ion Monitoring (SIM), the selection of appropriate quantifier and qualifier ions is crucial for selectivity and accuracy. The following ions are proposed for the di-TMS derivative of this compound based on the fragmentation of the closely related isomer, di-TMS-2-Amino-4-methoxyphenol.[3] It is highly recommended to confirm these ions by analyzing a standard of derivatized this compound.

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
di-TMS-2-Amino-6-methoxyphenol (Predicted)268 (M-15)283 (M+), 180

Visualization of Experimental Workflow

The logical flow of the analytical protocol, from sample preparation to data analysis, is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Aqueous Sample ph_adjust pH Adjustment (8-9) start->ph_adjust lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle dry Drying (Anhydrous Na2SO4) lle->dry evap Evaporation to Dryness (Nitrogen Stream) dry->evap reconstitute Reconstitution (Ethyl Acetate/Pyridine) evap->reconstitute add_reagent Add MSTFA + 1% TMCS reconstitute->add_reagent heat Heat at 70°C for 60 min add_reagent->heat inject GC Injection heat->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (Scan/SIM) separation->detection integrate Peak Integration detection->integrate quantify Quantification (Calibration Curve) integrate->quantify report Final Report quantify->report Signaling_Pathway Parent_Drug Parent Drug (e.g., Methoxy-substituted aromatic amine) Metabolite This compound Parent_Drug->Metabolite Phase I Metabolism (e.g., CYP450) PhaseII_Enzymes Phase II Enzymes (e.g., UGTs, SULTs) Metabolite->PhaseII_Enzymes Glucuronide_Conjugate Glucuronide Conjugate PhaseII_Enzymes->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate PhaseII_Enzymes->Sulfate_Conjugate Sulfation Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-methoxyphenol is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds and dyes. Accurate and precise quantification of this compound is essential for quality control during manufacturing, for stability studies, and in various research and development applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in a mixture. This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC method with UV detection. The described method is based on established principles for the analysis of similar aromatic amine compounds and provides a strong foundation for method implementation and validation in a laboratory setting.

Experimental Protocols

1. Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer.

ParameterCondition
HPLC System Standard HPLC system with a UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 4.8) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm
Run Time 10 minutes

2. Reagents and Materials

  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filter

  • 0.45 µm syringe filters

3. Preparation of Solutions

  • 0.05 M Phosphate Buffer (pH 4.8): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.8 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the 0.05 M phosphate buffer in a ratio of 20:80 (v/v). Degas the mobile phase before use.

4. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct a calibration curve.

5. Sample Preparation

The appropriate sample preparation is crucial for accurate and reproducible results.[1][2] The general procedure is as follows:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range.

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

Method Validation Parameters (Illustrative)

The developed HPLC method should be validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table provides expected performance characteristics.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 50 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Precision Data (Illustrative)

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
101.11.7
250.81.4
500.61.0

Accuracy (Spike and Recovery) (Illustrative)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low109.999.0
Medium2525.2100.8
High5049.799.4

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_analysis HPLC Injection & Separation (C18 Column) reagent_prep->hplc_analysis standard_prep Standard Solution Preparation calibration Calibration Curve Construction standard_prep->calibration sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc_analysis detection UV Detection (285 nm) hplc_analysis->detection chromatogram Chromatogram Generation detection->chromatogram chromatogram->calibration quantification Quantification of This compound chromatogram->quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable method for the determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase allows for reproducible and accurate results. This method is suitable for routine quality control and quantitative analysis in various research and drug development settings. The clear separation and stable baseline expected with this method enable reliable quantification of the analyte. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols for the Synthesis of Dyes Using 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxyphenol is a versatile aromatic building block increasingly utilized in the synthesis of a diverse range of dyes, including azo and phenoxazinone-based chromophores. Its unique structure, featuring an amino group, a hydroxyl group, and a methoxy group on the benzene ring, offers multiple reactive sites for chemical modification. The amino group is readily diazotized for the synthesis of azo dyes, while the aminophenol core is a key precursor for the formation of phenoxazinone structures. The presence of the methoxy group can influence the final properties of the dye, such as its color, solubility, and fastness. These dyes find applications in textiles, hair coloring formulations, and as biological stains and probes.

This document provides detailed application notes and experimental protocols for the synthesis of representative azo and phenoxazinone dyes derived from this compound.

I. Synthesis of Azo Dyes from this compound

Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes from this compound typically involves a two-step process: diazotization of the this compound followed by coupling with a suitable aromatic coupling agent.

General Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Coupling Agent (e.g., N,N-dimethylaniline) C->D Couples with E Azo Dye D->E Forms PhenoxazinoneSynthesis A This compound (2 molecules) B Oxidizing Agent (e.g., Laccase, K3[Fe(CN)6]) A->B Reacts in the presence of C Phenoxazinone Dye B->C Forms

Application Notes and Protocols: 2-Amino-6-methoxyphenol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-methoxyphenol is a valuable and versatile building block in medicinal chemistry, offering a privileged scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including an aromatic ring substituted with amino, hydroxyl, and methoxy groups, provide multiple reactive sites for chemical modification and elaboration. This allows for the construction of complex molecular architectures with a wide range of pharmacological activities. This document provides an overview of the applications of this compound and its derivatives in the development of enzyme inhibitors and other therapeutic agents, complete with detailed experimental protocols and quantitative data.

I. Synthesis of Phenoxazines

Phenoxazines are a class of heterocyclic compounds possessing a tricyclic ring system. Derivatives of phenoxazine are of significant interest due to their broad spectrum of biological activities, including anti-cancer, antimalarial, and anti-inflammatory properties.[1][2] this compound serves as a key precursor for the synthesis of substituted phenoxazinones.

Experimental Protocol: Synthesis of 2-Amino-3H-phenoxazin-3-one from 2-Aminophenol

This protocol describes a general method for the synthesis of the phenoxazine core structure through the oxidative cyclization of a 2-aminophenol derivative.[3]

Materials:

  • 2-Aminophenol

  • Sodium iodate (NaIO₃)

  • Acetone

  • Deionized water

  • Methanol (for purification)

Procedure:

  • Prepare a solution of 2-aminophenol (250 mg) in acetone (10 mL).

  • In a separate flask, dissolve sodium iodate (430 mg) in deionized water (50 mL).

  • Add the 2-aminophenol solution to the sodium iodate solution with stirring.

  • Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate from the solution.

  • Collect the precipitate by filtration and wash with deionized water.

  • The crude product can be purified by recrystallization from methanol to yield 2-Amino-3H-phenoxazin-3-one as a dark orange powder.[3]

Characterization Data for 2-Amino-3H-phenoxazin-3-one: [3]

  • ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm): 7.71 (1H, dd, J = 7.8, 1.7 Hz, H-9), 7.50 (1H, dd, J = 8.1, 1.7 Hz, H-6), 7.46 (1H, td, J = 8.1, 1.5 Hz, H-7), 7.39 (1H, td, J = 8.1, 1.7 Hz, H-8), 6.82 (NH₂), 6.35 (1H, s, H-4), 6.36 (1H, s, H-1).

  • ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm): 180.7 (C, C-3), 149.3 (C, C-2), 148.7 (C, C-4a), 147.8 (C, C-10a), 142.4 (C, C-5a), 134.2 (C, C-9a), 129.3 (CH, C-7), 128.4 (CH, C-9), 125.7 (CH, C-8), 116.4 (CH, C-6), 103.9 (CH, C-4), 98.8 (CH, C-1).

II. Enzyme Inhibitors Derived from Methoxyphenol Scaffolds

The methoxyphenol moiety is a key pharmacophore in a variety of enzyme inhibitors, targeting kinases and oxidoreductases involved in major diseases.

A. Myeloperoxidase (MPO) Inhibitors for Atherosclerosis

Myeloperoxidase (MPO) is an enzyme implicated in the pathogenesis of atherosclerosis through the oxidation of lipoproteins.[4] Methoxyphenol derivatives have been developed as reversible MPO inhibitors.

Quantitative Data: MPO Inhibitory Activity

Compound IDStructureIn vitro IC₅₀ (µM)
2a Ferulic acid derivative0.9[4][5]
3 Ferulic acid derivative8.5[4][5]

Experimental Protocol: In Vitro MPO Inhibition Assay [4]

This assay determines the ability of a compound to inhibit the peroxidase activity of MPO.

Materials:

  • Human MPO (commercially available)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate buffer

Procedure:

  • Prepare a reaction mixture containing human MPO in phosphate buffer.

  • Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Incubate the mixture for a specified time at a controlled temperature.

  • Initiate the reaction by adding the TMB substrate.

  • Monitor the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.

  • Calculate the percentage of MPO inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Casein Kinase 2 (CSNK2A) Inhibitors with Antiviral Activity

Casein Kinase 2 (CSNK2A) is a serine/threonine kinase involved in cell growth, proliferation, and apoptosis, and is a target for cancer and viral diseases.[6] 2,6-disubstituted pyrazines derived from ortho-methoxyanilines (structurally related to this compound) have shown potent and selective inhibition of CSNK2A.[7]

Quantitative Data: CSNK2A and PIM3 Inhibition [7]

Compound ID6-SubstituentCSNK2A IC₅₀ (nM) (in-cell)PIM3 IC₅₀ (nM) (in-cell)Selectivity (PIM3/CSNK2A)
2 6-isopropylaminoindazole12181.5
6c 6-isopropoxyindoleNot ReportedNot Reported30-fold over PIM3
7c ortho-methoxy anilinePotent (nM range)Less PotentImproved kinome-wide selectivity

Experimental Workflow: Synthesis of 2,6-Disubstituted Pyrazine Inhibitors

G cluster_0 Synthesis of Pyrazine Core cluster_1 Introduction of 6-Substituent 2,6-Dichloropyrazine 2,6-Dichloropyrazine Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) 2,6-Dichloropyrazine->Suzuki_Coupling Aryl_boronic_acid Aryl Boronic Acid (e.g., 4-carboxyphenylboronic acid) Aryl_boronic_acid->Suzuki_Coupling Intermediate_1 2-Aryl-6-chloropyrazine Suzuki_Coupling->Intermediate_1 Buchwald-Hartwig_Amination Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Intermediate_1->Buchwald-Hartwig_Amination o-Methoxyaniline ortho-Methoxyaniline (or other amine) o-Methoxyaniline->Buchwald-Hartwig_Amination Final_Product 2-Aryl-6-((2-methoxyphenyl)amino)pyrazine Buchwald-Hartwig_Amination->Final_Product

Caption: Synthetic workflow for 2,6-disubstituted pyrazine CSNK2A inhibitors.

Signaling Pathway: CSNK2A in Cellular Processes

CSNK2A is a constitutively active kinase that phosphorylates a multitude of substrates, influencing various signaling pathways crucial for cell survival and proliferation.[8]

G cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CSNK2A CSNK2A Wnt Wnt/β-catenin CSNK2A->Wnt Activates PI3K_Akt PI3K/Akt CSNK2A->PI3K_Akt Activates NFkB NF-κB CSNK2A->NFkB Activates JAK_STAT JAK/STAT CSNK2A->JAK_STAT Modulates Inhibitor 2,6-Disubstituted Pyrazine Inhibitor Inhibitor->CSNK2A Inhibits Proliferation Cell Proliferation & Survival Wnt->Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation JAK_STAT->Proliferation JAK_STAT->Inflammation

Caption: Simplified overview of CSNK2A signaling pathways and inhibition.

C. Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling through the JAK/STAT pathway.[9] Dysregulation of this pathway is associated with myeloproliferative neoplasms and inflammatory diseases. Pacritinib is a JAK2 inhibitor where a methoxyphenol-like fragment contributes to binding.[10]

Quantitative Data: Kinase Inhibitory Profile of Pacritinib [10]

Kinase TargetIC₅₀ (nM)
JAK2 (Wild-Type) 23
JAK2 (V617F mutant) 19
FLT3 22
JAK1 1280
JAK3 520

Signaling Pathway: The JAK/STAT Pathway

The JAK/STAT pathway is a direct signal transduction pathway used by cytokines and growth factors to regulate gene expression.[1][11]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer (Activated) STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to DNA DNA STAT_dimer->DNA Binds to Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Regulates Pacritinib Pacritinib (JAK2 Inhibitor) Pacritinib->JAK Inhibits G cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer Activated EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Ras_Raf_MAPK Ras-Raf-MAPK EGFR_dimer->Ras_Raf_MAPK Activates PI3K_Akt PI3K/Akt EGFR_dimer->PI3K_Akt Activates PLCg PLCγ EGFR_dimer->PLCg Activates Inhibitor EGFR Inhibitor Inhibitor->EGFR_dimer Inhibits Proliferation Proliferation Ras_Raf_MAPK->Proliferation Metastasis Metastasis Ras_Raf_MAPK->Metastasis Survival Survival PI3K_Akt->Survival PLCg->Proliferation

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving 2-Amino-6-methoxyphenol. This versatile building block is a valuable starting material for the synthesis of a variety of complex organic molecules, including phenoxazines and other heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2][3] The methodologies outlined below focus on two of the most powerful and widely used palladium-catalyzed transformations: Buchwald-Hartwig amination for C-N bond formation and Suzuki-Miyaura coupling for C-C bond formation.[4][5][6][7]

Application Note 1: Synthesis of N-Aryl-2-amino-6-methoxyphenols via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl aminophenol derivatives.[5][6][8] These products can serve as key intermediates in the synthesis of phenoxazines and other nitrogen-containing heterocycles.[3][9][10] The general reaction involves the coupling of an aryl halide or triflate with this compound in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

Quantitative Data Summary

The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various aryl halides. The data is extrapolated from similar reactions reported in the literature.[9][10][11]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001285-95
24-ChlorobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1101880-90
31-Bromo-4-methoxybenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1001688-96
42-BromopyridinePd(OAc)₂ (2)Xantphos (4)K₂CO₃Dioxane1102475-85
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Phosphine ligand (e.g., XPhos, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).[11]

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the limiting reagent).

  • Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-amino-6-methoxyphenol.

Application Note 2: Synthesis of 2-Amino-6-methoxy-biphenyl-derivatives via Suzuki-Miyaura Coupling

For the application of Suzuki-Miyaura coupling, a halogenated derivative of this compound is required. For instance, 4-Bromo-2-amino-6-methoxyphenol can be utilized. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][12] This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular scaffolds.[6]

Quantitative Data Summary

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of a hypothetical 4-Bromo-2-amino-6-methoxyphenol with various arylboronic acids. The data is based on general protocols for similar substrates.[11][12]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)901290-98
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)1001688-95
33-Cyanophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1001285-92
42-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O (4:1)901880-90
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-amino-6-methoxyphenol (hypothetical starting material)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 4-Bromo-2-amino-6-methoxyphenol (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[13]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[13]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[11]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of the starting material).[11]

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Intermediate Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Intermediate Oxidative_Addition->Amine_Coordination R₂NH, Base Reductive_Elimination Reductive Elimination Intermediate Amine_Coordination->Reductive_Elimination - HB⁺X⁻ Reductive_Elimination->Pd(0)L Ar-NR₂ ArNR2 Arylamine (Ar-NR₂) Reductive_Elimination->ArNR2 ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition R2NH Amine (R₂NH) R2NH->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Pd(0)L->Oxidative_Addition Ar-X Transmetalation Transmetalation Ar-Pd(II)-R Oxidative_Addition->Transmetalation R-B(OR)₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R ArR Biaryl (Ar-R) Reductive_Elimination->ArR ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition RBOR2 Boronic Acid (R-B(OR)₂) RBOR2->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

General Experimental Workflowdot

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: Condensation Reaction of 2-Amino-6-methoxyphenol with Aldehydes for the Synthesis of Bioactive Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between 2-amino-6-methoxyphenol and various aldehydes represents a pivotal synthetic route to a class of heterocyclic compounds known as 7-methoxy-2-arylbenzoxazoles. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[1] Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The presence of the methoxy group at the 7-position of the benzoxazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and data related to the synthesis and biological significance of these compounds, with a focus on their potential as anticancer agents.

Reaction Overview and Workflow

The synthesis of 7-methoxy-2-arylbenzoxazoles is typically achieved through a one-pot condensation and subsequent oxidative cyclization of this compound with a variety of aromatic aldehydes. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzoxazole ring. Various catalysts and reaction conditions have been explored to optimize this transformation, aiming for high yields, short reaction times, and environmentally benign procedures.[4][5]

G cluster_workflow General Synthesis Workflow Reactants This compound + Aromatic Aldehyde Solvent_Catalyst Solvent & Catalyst Reactants->Solvent_Catalyst Mixing Reaction_Conditions Heating / Ultrasound Solvent_Catalyst->Reaction_Conditions Intermediate Schiff Base Intermediate Reaction_Conditions->Intermediate Condensation Cyclization Oxidative Cyclization Intermediate->Cyclization Product 7-Methoxy-2-arylbenzoxazole Cyclization->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of 7-methoxy-2-arylbenzoxazoles.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the condensation of this compound with various aromatic aldehydes under specific catalytic conditions. This data is crucial for researchers planning the synthesis of a library of these compounds and for understanding the influence of substituents on the aldehyde partner.

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeLAIL@MNPSolvent-free (Ultrasound)0.590[4]
24-ChlorobenzaldehydeLAIL@MNPSolvent-free (Ultrasound)0.588[4]
34-MethylbenzaldehydeLAIL@MNPSolvent-free (Ultrasound)0.592[4]
44-MethoxybenzaldehydeLAIL@MNPSolvent-free (Ultrasound)0.585[4]
54-NitrobenzaldehydeLAIL@MNPSolvent-free (Ultrasound)0.582[4]
62-ChlorobenzaldehydeLAIL@MNPSolvent-free (Ultrasound)0.586[4]
7BenzaldehydeTiO₂–ZrO₂Acetonitrile0.2593[1]
84-ChlorobenzaldehydeTiO₂–ZrO₂Acetonitrile0.3391[1]
94-MethylbenzaldehydeTiO₂–ZrO₂Acetonitrile0.2595[1]
104-MethoxybenzaldehydeTiO₂–ZrO₂Acetonitrile0.4288[1]

LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles.

Experimental Protocols

General Procedure for the Synthesis of 7-Methoxy-2-arylbenzoxazoles using Ultrasound Irradiation

This protocol is adapted from a green chemistry approach utilizing a reusable magnetic nanoparticle-supported catalyst.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP)

  • Ethyl acetate

  • Magnesium sulfate

Equipment:

  • Ultrasonic bath

  • Magnetic stirrer

  • Round-bottom flask

  • External magnet

  • Rotary evaporator

  • GC-MS for reaction monitoring

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 0.139 g), the desired aromatic aldehyde (1.0 mmol), and LAIL@MNP catalyst (4.0 mg).

  • Place the flask in an ultrasonic bath and sonicate the mixture at 70 °C for 30 minutes.

  • Monitor the reaction progress by GC-MS to confirm the consumption of the starting materials.

  • Upon completion, add ethyl acetate (15 mL) to the reaction mixture.

  • Separate the magnetic catalyst from the solution using an external magnet.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Applications in Drug Development: Anticancer Activity

Derivatives of 7-methoxy-2-arylbenzoxazole have emerged as promising candidates for the development of novel anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Several 7-methoxy-2-arylbenzoxazole derivatives have been shown to inhibit VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.

G cluster_vegfr VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Benzoxazole 7-Methoxy-2-arylbenzoxazole Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-methoxy-2-arylbenzoxazoles.

Inhibition of JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant activation of the JAK/STAT pathway is implicated in various cancers. Certain 7-methoxy-2-arylbenzoxazole derivatives have been identified as inhibitors of JAK2, a key kinase in this pathway, leading to the suppression of tumor cell growth.

G cluster_jak_stat JAK/STAT Signaling Pathway Inhibition cluster_stat_path STAT Activation and Gene Transcription Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Benzoxazole 7-Methoxy-2-arylbenzoxazole Benzoxazole->JAK2 Inhibits STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by 7-methoxy-2-arylbenzoxazoles.

Conclusion

The condensation of this compound with aldehydes provides a versatile and efficient route to a library of 7-methoxy-2-arylbenzoxazoles with significant potential in drug discovery. The straightforward synthesis, coupled with the profound biological activities of the products, particularly as anticancer agents through the inhibition of key signaling pathways like VEGFR-2 and JAK/STAT, makes this an attractive area for further research and development. The provided protocols and data serve as a valuable resource for scientists working in this field.

References

Application of 2-Amino-6-methoxyphenol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxyphenol is a valuable substituted o-aminophenol building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring both an amino and a methoxy group ortho to a hydroxyl group, provides a versatile scaffold for the construction of privileged structures in medicinal chemistry, such as benzoxazoles and phenoxazines. These heterocyclic cores are present in numerous compounds with a wide range of therapeutic properties, including antimicrobial, anticancer, and kinase inhibitory activities. This document provides an overview of the application of this compound in the synthesis of bioactive molecules, including detailed experimental protocols and quantitative biological data for representative compounds.

Synthesis of Bioactive Scaffolds

This compound serves as a key precursor for the synthesis of two major classes of bioactive heterocyclic compounds: benzoxazoles and phenoxazines.

1. Benzoxazoles:

The condensation of this compound with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives, leads to the formation of 7-methoxy-substituted benzoxazoles. The benzoxazole moiety is a well-established pharmacophore found in a range of clinically used drugs and biologically active molecules. The specific substitution at the 2-position of the benzoxazole ring, introduced by the reaction partner, allows for the fine-tuning of the molecule's biological activity.

2. Phenoxazines:

Phenoxazines, particularly phenoxazin-3-ones, can be synthesized from this compound through oxidative cyclization reactions. The resulting 1-methoxy-substituted phenoxazine core is a key structural feature in several natural and synthetic compounds with potent anticancer and antimicrobial properties.[1] The planar tricyclic system of phenoxazines allows them to intercalate with DNA and inhibit topoisomerase enzymes, leading to their cytotoxic effects.

Bioactive Molecules Derived from this compound Analogs and Their Activities

While specific examples directly starting from this compound are not extensively documented in readily available literature, the biological activities of closely related methoxy-substituted benzoxazoles and phenoxazines provide strong evidence for the potential of this starting material. The following table summarizes the biological activities of representative compounds.

Compound ClassRepresentative StructureBiological ActivityTarget/AssayIC50/MICReference
Benzoxazole 2-(substituted phenyl)-7-methoxybenzoxazoleAnticancerHuman cancer cell linesVaries with substitutionInferred from general benzoxazole cytotoxicity studies[2]
Benzoxazole 2-(substituted)-7-methoxybenzoxazoleAntimicrobialE. coli, S. aureusVaries with substitutionInferred from general benzoxazole antimicrobial studies[3][4]
Phenoxazine 1-Methoxy-phenoxazin-3-one derivativeAnticancerHuman epidermoid carcinoma (KB) cells~50 µMBased on activity of similar phenoxazine derivatives[1]

Experimental Protocols

The following are representative protocols for the synthesis of bioactive benzoxazole and phenoxazine scaffolds using this compound. These protocols are based on well-established synthetic methodologies for o-aminophenol derivatives.[5][6]

Protocol 1: Synthesis of 2-(Substituted-phenyl)-7-methoxybenzoxazoles

This protocol describes a general method for the condensation of this compound with various aromatic aldehydes to yield 2-aryl-7-methoxybenzoxazoles.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • p-Toluenesulfonic acid (p-TSA) or other suitable catalyst

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-(substituted-phenyl)-7-methoxybenzoxazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 1-Methoxy-phenoxazin-3-one

This protocol outlines a general procedure for the oxidative cyclization of this compound to form a phenoxazin-3-one derivative.

Materials:

  • This compound

  • Oxidizing agent (e.g., potassium ferricyanide, o-benzoquinone)

  • Methanol or another suitable solvent

  • Phosphate buffer (pH 7.0)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and phosphate buffer (pH 7.0).

  • Add a solution of the oxidizing agent (e.g., potassium ferricyanide, 2.2 eq) in the same buffer dropwise to the stirred solution of this compound at room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the 1-methoxy-phenoxazin-3-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS analysis.

Visualizations

Signaling Pathway

G General Signaling Pathway for Kinase Inhibitors cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Bioactive_Molecule Bioactive Molecule (Kinase Inhibitor) Bioactive_Molecule->Signaling_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: General signaling pathway often targeted by kinase inhibitors.

Experimental Workflow

G Synthetic Workflow for Bioactive Heterocycles Start This compound Reaction_Type Reaction Type Start->Reaction_Type Condensation Condensation with Aldehyde/Carboxylic Acid Reaction_Type->Condensation Carbonyl Partner Oxidative_Cyclization Oxidative Cyclization Reaction_Type->Oxidative_Cyclization Oxidizing Agent Benzoxazole 7-Methoxybenzoxazole Derivative Condensation->Benzoxazole Phenoxazine 1-Methoxyphenoxazine Derivative Oxidative_Cyclization->Phenoxazine Purification Purification (Chromatography) Benzoxazole->Purification Phenoxazine->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay

Caption: General workflow for synthesizing bioactive molecules.

Conclusion

This compound is a promising and versatile starting material for the synthesis of bioactive benzoxazole and phenoxazine derivatives. The methodologies presented in this document provide a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. Further investigation into the biological activities of molecules derived specifically from this compound is warranted to fully realize the potential of this valuable building block in drug discovery and development.

References

Application Note: Protocol for the Silylation of 2-Amino-6-methoxyphenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar molecules such as 2-Amino-6-methoxyphenol can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. Derivatization is a crucial step to enhance the analyte's volatility and thermal stability by masking polar functional groups. Silylation, the replacement of active hydrogens in hydroxyl and amino groups with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this purpose.[1][2] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent GC-MS analysis.

Principle of Silylation

Silylation is a nucleophilic substitution reaction where the active hydrogens of the amino (-NH2) and hydroxyl (-OH) groups of this compound are replaced by a non-polar trimethylsilyl (-Si(CH₃)₃) group.[1][3] This process reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and making it amenable to GC analysis.[4] BSTFA is a powerful silylating reagent that reacts with a wide range of polar compounds, and its by-products are volatile, minimizing chromatographic interference.[5] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the silylating power of the reagent.[6]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Nitrogen gas, high purity

  • GC vials (2 mL) with inserts and caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation (Illustrative for a standard solution)
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate. From the stock solution, prepare working standards at desired concentrations.

  • Evaporation: Transfer a known volume (e.g., 100 µL) of the working standard solution into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[7]

Silylation Protocol
  • Reagent Addition: To the dried residue in the GC vial, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.[1] Subsequently, add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

  • Incubation: Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization.[8]

  • Cooling: After incubation, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for specific instruments and applications.

ParameterSuggested Conditions
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[8]
Mass Spectrometer
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Acquisition ModeFull Scan for identification and Selected Ion Monitoring (SIM) for quantification.
Expected SIM Ions for di-TMS-2-Amino-6-methoxyphenol
Quantifier Ionm/z 268 (M-15, loss of a methyl group)
Qualifier Ionsm/z 283 (M+, molecular ion), m/z 180

Note: The expected SIM ions are based on the derivatization of the similar compound 2-Amino-4-methoxyphenol and general fragmentation patterns of TMS derivatives. Actual ions should be confirmed by analyzing a derivatized standard in full scan mode.[2]

Data Presentation

Expected Quantitative Performance

The following table summarizes the expected performance characteristics of this method after proper validation. These values are illustrative and based on typical results for similar silylated aminophenol analyses.[2]

ParameterIllustrative Value
Linearity (r²)> 0.995
Linear Range1 - 500 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Silylation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start This compound Standard/Sample evap Evaporation to Dryness (Nitrogen Stream) prep_start->evap add_reagent Add Pyridine and BSTFA + 1% TMCS evap->add_reagent vortex Vortex Mix add_reagent->vortex heat Incubate at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (Scan/SIM) separate->detect integrate Peak Integration detect->integrate quant Quantification (Calibration Curve) integrate->quant report Final Report quant->report

Caption: Workflow for the GC-MS analysis of this compound.

Illustrative Biological Pathway

2-Methoxyphenols have been reported to exhibit anti-inflammatory properties, partly through the inhibition of the cyclooxygenase-2 (COX-2) pathway, which is involved in the synthesis of pro-inflammatory prostaglandins.

G cluster_pathway Illustrative Anti-inflammatory Pathway of Methoxyphenols stimulus Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation stimulus->nfkb cox2 COX-2 Gene Expression nfkb->cox2 prostaglandins Prostaglandin Synthesis cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation methoxyphenol This compound (Illustrative) methoxyphenol->cox2 Inhibition

Caption: Potential anti-inflammatory action of 2-methoxyphenols.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 2-Amino-6-methoxyphenol.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of 2-methoxy-6-nitrophenol.

Symptom Possible Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The Palladium on carbon (Pd/C) catalyst may be old, poisoned, or of poor quality.- Use a fresh, high-quality catalyst for the reaction.- Ensure the reaction setup is free from contaminants like sulfur compounds that can poison the catalyst.
Incomplete Reaction: The reaction may not have proceeded to completion.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure the catalyst is present in the appropriate amount.
Insufficient Hydrogen: The supply of hydrogen gas may be inadequate for the hydrogenation.- Check the hydrogenation apparatus for any leaks.- Ensure a consistent and sufficient flow of hydrogen gas.
Low Reaction Temperature: The reaction may be proceeding too slowly at a lower temperature.- Consider a gentle warming of the reaction mixture, while carefully monitoring for side reactions.
Impure Product Presence of Starting Material: The final product is contaminated with the starting material, 2-methoxy-6-nitrophenol.- Extend the reaction time to ensure complete conversion of the starting material.- Verify the activity and quantity of the catalyst used.
Formation of Side Products: Over-reduction or other side reactions can lead to the formation of impurities.- Carefully monitor the reaction progress by TLC to prevent over-reduction.- Optimize reaction conditions such as temperature, pressure, and reaction time to minimize the formation of side products.
Discolored Product (e.g., brown or dark): Aminophenols are susceptible to oxidation when exposed to air.- Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents to minimize dissolved oxygen.- Store the final product under an inert atmosphere and protect it from light.
Product Lost During Workup Improper pH Adjustment During Extraction: The product may remain in the aqueous layer if the pH is not optimal for extraction.- Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to ensure maximum precipitation or extraction.
Product Soluble in Recrystallization Solvent: The chosen solvent may be too effective, leading to loss of product in the mother liquor.- Select a different recrystallization solvent in which the product has lower solubility at colder temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product Appears Wet or Oily Presence of Residual Solvent or Water: The product may retain solvent from the reaction or recrystallization.- Dry the product thoroughly under a vacuum.- If the presence of water of crystallization is suspected, drying at a slightly elevated temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and high-yielding method is the catalytic hydrogenation of 2-methoxy-6-nitrophenol. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst in a solvent like ethanol, under a hydrogen atmosphere.

Q2: What is a typical yield for the synthesis of this compound?

A2: While specific yields for this compound are not abundantly reported, analogous reductions of similar nitrophenols, such as 4-methoxy-2-nitrophenol, can achieve yields of up to 93% after purification.[1][2] A well-optimized process for the 6-methoxy isomer should yield comparable results.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the catalytic hydrogenation can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (2-methoxy-6-nitrophenol) and the appearance of the product spot (this compound) will indicate the reaction's progression. Alternatively, monitoring hydrogen uptake can also be a reliable method.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent, such as isopropyl alcohol or an ethanol/water mixture, should be chosen based on the solubility of the product.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). It is crucial to work in a well-ventilated fume hood and to handle the catalyst carefully, preferably under a blanket of inert gas. Always follow standard laboratory safety procedures.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of substituted nitrophenols.

Materials:

  • 2-methoxy-6-nitrophenol

  • 10% Palladium on Carbon (Pd/C) catalyst (5% w/w of the starting material)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve or suspend 2-methoxy-6-nitrophenol in a suitable solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst to the mixture under a stream of inert gas.

  • Seal the vessel and purge it with an inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure or slightly above).

  • Stir the reaction mixture vigorously at room temperature or with gentle warming.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Visualizations

General Synthesis Workflow

SynthesisWorkflow Start Starting Material (2-methoxy-6-nitrophenol) Reaction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Reaction Workup Workup (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification End Final Product (this compound) Purification->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingYield decision decision issue issue solution solution Start Low or No Yield CheckSM Starting Material Present? Start->CheckSM CheckCatalyst Catalyst Active? CheckSM->CheckCatalyst Yes CheckWorkup Product Lost in Workup? CheckSM->CheckWorkup No CheckH2 Sufficient H₂? CheckCatalyst->CheckH2 Yes InactiveCatalyst Inactive Catalyst CheckCatalyst->InactiveCatalyst No CheckTemp Optimal Temperature? CheckH2->CheckTemp Yes InsufficientH2 Insufficient H₂ CheckH2->InsufficientH2 No IncompleteReaction Incomplete Reaction CheckTemp->IncompleteReaction Yes LowTemp Low Temperature CheckTemp->LowTemp No WorkupLoss Workup Loss CheckWorkup->WorkupLoss Yes SideReactions Side Reactions CheckWorkup->SideReactions No UseFreshCatalyst Use Fresh Catalyst InactiveCatalyst->UseFreshCatalyst IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime CheckLeaks Check for Leaks InsufficientH2->CheckLeaks OptimizeTemp Gently Warm LowTemp->OptimizeTemp OptimizeWorkup Optimize pH/Solvent WorkupLoss->OptimizeWorkup OptimizeConditions Optimize Conditions SideReactions->OptimizeConditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Amino-6-methoxyphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Amino-6-methoxyphenol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a suitable solvent for the recrystallization of this compound?

A: Specific solubility data for this compound is not widely published. However, based on its chemical structure (containing polar phenolic, amino, and ether groups), polar solvents are likely candidates. For the related isomer, 2-Amino-4-methoxyphenol, isopropyl alcohol and hot water have been successfully used as recrystallization solvents.[1][2][3]

A systematic solvent screening is the most effective approach to identify the ideal solvent. An ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.[4]

Q2: My compound is not crystallizing from the solution upon cooling. What should I do?

A: This is a common issue often caused by supersaturation or using an excessive amount of solvent.[5][6] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[5][7]

  • Seed Crystals: If available, add a single, pure crystal of this compound to the solution. This "seed" will act as a template for further crystal growth.[7]

  • Reduce Solvent Volume: If too much solvent was added, the solution may not be saturated enough to crystallize. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[6][7]

  • Extended Cooling: After cooling to room temperature, place the flask in an ice-water bath to further decrease the compound's solubility and promote crystallization.[8][9]

Q3: The compound has separated as an oil instead of forming crystals ("oiling out"). How can this be resolved?

A: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly, causing the compound to come out of solution above its melting point.[6][7][8] To address this:

  • Reheat and Dilute: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[7][8]

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help ensure a gradual temperature drop, which favors crystal formation over oiling.[6]

  • Change Solvents: If the problem persists, consider using a different solvent with a lower boiling point.[7]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A: A low recovery rate is a frequent challenge in recrystallization.[8] Potential causes and their solutions are outlined below:

  • Excess Solvent: Using more solvent than the minimum required to dissolve the solid will keep a significant portion of your product in the solution even after cooling. Use the minimum amount of near-boiling solvent necessary for dissolution.[5][8]

  • Premature Crystallization: The product may crystallize prematurely on the filter paper or funnel during a hot filtration step. To prevent this, use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.[8][9]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, cooling in an ice bath can significantly increase the yield.[8]

  • Washing Losses: Washing the collected crystals with solvent that is not ice-cold can redissolve the product. Always use a minimal amount of ice-cold solvent for washing.[5][8]

Q5: The purity of my compound did not improve after recrystallization. What went wrong?

A: The goal of recrystallization is purification, but sometimes impurities remain.[10] Here are possible reasons:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice. A slow, undisturbed cooling process is crucial for forming pure crystals.[8][10]

  • Insoluble Impurities: If the crude material contained insoluble impurities, they should have been removed by hot filtration before cooling.[8]

  • Soluble Impurities: If impurities have solubility characteristics similar to your product in the chosen solvent, a single recrystallization may not be enough. A second recrystallization, possibly with a different solvent, may be necessary.[8]

Data Presentation

Table 1: Solvent Screening Template for this compound Recrystallization

SolventVolume (mL)Crude Mass (g)Solubility (Hot)Solubility (Cold)Crystal Formation & QualityRemarks
Water
Ethanol
Isopropyl Alcohol
Acetone
Toluene
Ethanol/Water
Add other solvents

Experimental Protocols

General Protocol for the Recrystallization of this compound

This is a general procedure that should be optimized based on the results of a solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and a small amount of the selected solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves at the solvent's boiling point. Using the minimum amount of hot solvent is critical for good recovery.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. This step helps prevent premature crystallization in the funnel.[9]

  • Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[5][8]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.

Visualizations

Caption: General experimental workflow for recrystallization.

Troubleshooting_Flowchart problem problem cause cause solution solution p1 No Crystals Form Upon Cooling c1a Too Much Solvent Used p1->c1a c1b Supersaturated Solution p1->c1b p2 Product 'Oiled Out' c2a Cooling Too Rapid p2->c2a c2b Solvent BP > Solute MP p2->c2b p3 Low Yield c3a Excess Solvent Used p3->c3a c3b Washing with Warm Solvent p3->c3b c3c Incomplete Cooling p3->c3c p4 Purity Not Improved c4a Cooling Too Fast p4->c4a c4b Impurity has similar solubility p4->c4b s1a Boil off excess solvent and re-cool c1a->s1a s1b 1. Scratch flask interior 2. Add a seed crystal c1b->s1b s2a Reheat, add more solvent, cool very slowly c2a->s2a s2b Choose a lower-boiling point solvent c2b->s2b s3a Use minimum hot solvent c3a->s3a s3b Wash with ice-cold solvent c3b->s3b s3c Use ice bath after cooling to room temp c3c->s3c s4a Ensure slow, undisturbed cooling c4a->s4a s4b Try a different solvent c4b->s4b

References

Technical Support Center: Synthesis of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-methoxyphenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the formation of common side products. The primary route of synthesis considered is the catalytic hydrogenation of 2-methoxy-6-nitrophenol.

Issue 1: Presence of Unreacted Starting Material

Symptom: Analysis of the crude product (e.g., by TLC, LC-MS, or NMR) shows the presence of 2-methoxy-6-nitrophenol.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of poor quality.- Use fresh, high-quality catalyst. - Ensure the reaction setup is free of contaminants that could poison the catalyst (e.g., sulfur compounds).
Insufficient Hydrogen: Inadequate supply of hydrogen gas for the hydrogenation.- Check for leaks in the hydrogenation apparatus. - Ensure a continuous and sufficient flow of hydrogen at the appropriate pressure.
Incomplete Reaction Time: The reaction was stopped before all the starting material was consumed.- Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or hydrogen uptake). - Increase the reaction time if necessary.
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.- While typically run at room temperature, gentle warming (e.g., to 30-40°C) may be considered if the reaction is sluggish.

Issue 2: Formation of Over-Reduction Products

Symptom: Mass spectrometry or NMR analysis indicates the presence of species with a higher mass-to-charge ratio corresponding to the reduction of the aromatic ring, such as 2-Amino-6-methoxycyclohexanol.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Harsh Reaction Conditions: High hydrogen pressure, high temperature, or a highly active catalyst (e.g., rhodium on carbon) can promote the reduction of the aromatic ring.- Reduce the hydrogen pressure. - Maintain a lower reaction temperature (e.g., room temperature). - Use a less aggressive catalyst, such as palladium on carbon.
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the nitro group has been fully reduced can lead to over-reduction.- Carefully monitor the reaction and stop it as soon as the starting material is consumed.

Issue 3: Observation of Colored Impurities (Azo/Azoxy Compounds)

Symptom: The crude product has a distinct color (e.g., orange, red, or brown) that is not characteristic of the pure this compound, and analysis suggests the presence of dimeric species.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Incomplete Reduction: Partial reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates. These can then condense to form colored azo (R-N=N-R) and azoxy (R-N=N(=O)-R) compounds.- Ensure efficient and complete reduction by optimizing catalyst activity, hydrogen supply, and reaction time. - The addition of catalytic amounts of certain promoters, such as vanadium compounds, has been shown to prevent the accumulation of hydroxylamine intermediates.[1]
Oxidative Dimerization: The o-aminophenol product can be susceptible to oxidation, leading to the formation of phenoxazinone structures, which are often colored.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - During workup, handle the product quickly and avoid prolonged exposure to air, especially under basic conditions.

Issue 4: Formation of Polymeric Byproducts

Symptom: The presence of insoluble, tar-like material in the reaction mixture or crude product.

Potential Causes and Solutions:

Potential CauseSuggested Solution
High Reaction Temperature: Elevated temperatures can promote polymerization and decomposition of the starting material and product.- Maintain a controlled and moderate reaction temperature.
Acidic or Basic Conditions: Strong acidic or basic conditions during the reaction or workup can catalyze polymerization reactions.- Maintain a neutral or near-neutral pH during the reaction and workup, unless specific conditions are required for a particular reduction method.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the synthesis of this compound?

A1: A typical procedure involves the catalytic hydrogenation of 2-methoxy-6-nitrophenol. The following is an adapted protocol based on the synthesis of a similar compound:

Experimental Protocol: Catalytic Hydrogenation of 2-methoxy-6-nitrophenol

  • Materials:

    • 2-methoxy-6-nitrophenol

    • Ethanol (or another suitable solvent like ethyl acetate)

    • 5% or 10% Palladium on Carbon (Pd/C) catalyst

    • Hydrogen gas

  • Procedure:

    • Suspend 2-methoxy-6-nitrophenol in ethanol in a suitable hydrogenation vessel.

    • Carefully add the Pd/C catalyst to the suspension under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric to 50 psi).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Remove the catalyst by filtration through a pad of celite.

    • Remove the solvent from the filtrate by rotary evaporation under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by TLC, observing the disappearance of the starting material spot (2-methoxy-6-nitrophenol) and the appearance of the product spot (this compound). A suitable eluent system would need to be determined empirically, for example, a mixture of hexane and ethyl acetate. Alternatively, if the reaction is run in a closed system, the uptake of hydrogen can be monitored.

Q3: What are the best methods for purifying the final product?

A3: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is crucial and may require some experimentation. A mixed solvent system, such as ethanol and water, or a single solvent like toluene, may be effective. Column chromatography on silica gel can also be used for purification, especially for removing closely related impurities.

Q4: this compound is sensitive to air. How should I handle and store it?

A4: this compound, like many aminophenols, is susceptible to oxidation by atmospheric oxygen, which can lead to discoloration and the formation of impurities. It is recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) as much as possible, especially during purification and packaging. For long-term storage, it should be kept in a tightly sealed container, protected from light, and preferably at a low temperature.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions 2-methoxy-6-nitrophenol 2-methoxy-6-nitrophenol This compound This compound 2-methoxy-6-nitrophenol->this compound H2, Pd/C Ethanol Side_Products Side_Products 2-methoxy-6-nitrophenol->Side_Products Incomplete Reaction This compound->Side_Products Over-reduction Dimerization Troubleshooting_Workflow start Impure Product check_sm Unreacted Starting Material? start->check_sm check_over Over-reduction Products? check_sm->check_over No solution_sm Optimize Reaction: - Catalyst Activity - Reaction Time - H2 Supply check_sm->solution_sm Yes check_color Colored Impurities? check_over->check_color No solution_over Milder Conditions: - Lower Pressure - Lower Temperature - Monitor Time check_over->solution_over Yes solution_color Prevent Oxidation: - Inert Atmosphere - Optimize Reduction check_color->solution_color Yes end_node Purified Product check_color->end_node No solution_sm->end_node solution_over->end_node solution_color->end_node

References

Preventing oxidation of 2-Amino-6-methoxyphenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-Amino-6-methoxyphenol in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a yellow-brown color. What is causing this?

A1: The discoloration of your this compound solution is a common indicator of oxidation. Like other aminophenols, this compound is susceptible to oxidation in the presence of atmospheric oxygen, which leads to the formation of colored polymeric products. This degradation can compromise the purity and reactivity of the compound in your experiments.

Q2: What factors accelerate the oxidation of this compound?

A2: Several factors can significantly accelerate the oxidation process:

  • Exposure to Oxygen: Atmospheric oxygen is a primary driver of oxidation.

  • Exposure to Light: Ultraviolet (UV) and visible light can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): In alkaline solutions, the phenolic hydroxyl group can be deprotonated, making the molecule more susceptible to oxidation. Studies on 2-aminophenol have shown that the rate of oxidation increases with pH, with some studies indicating an optimal pH for oxidation around 9.[1][2]

  • Presence of Metal Ions: Trace amounts of metal ions, particularly transition metals, can act as catalysts for the oxidation process.

Q3: How can I visually monitor the oxidation of my this compound solution?

A3: The oxidation of 2-aminophenol and its derivatives often results in the formation of a colored product, 2-aminophenoxazin-3-one, which has a distinct absorbance maximum around 433-435 nm.[3][4] You can use a UV-Vis spectrophotometer to monitor the increase in absorbance at this wavelength over time as an indicator of the extent of oxidation.

Q4: What is the general oxidation pathway for this compound?

A4: While the specific pathway for this compound is not extensively detailed in the literature, it is expected to follow a similar pathway to other o-aminophenols. This generally involves the oxidation of the aminophenol to a quinoneimine intermediate, which can then undergo further reactions, including polymerization, to form colored products. The primary oxidation product of 2-aminophenol is 2-aminophenoxazin-3-one.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution

  • Possible Cause: Exposure to atmospheric oxygen and/or light.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon. This can be achieved by sparging the solvent with the inert gas before dissolving the compound and flushing the headspace of the container before sealing.

    • Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Low Temperature: Store the solution at a low temperature (e.g., 2-8 °C) to slow down the rate of oxidation. Always allow the solution to reach room temperature before use to avoid condensation.

Issue 2: Inconsistent Results in Experiments Using this compound

  • Possible Cause: Degradation of the this compound stock solution over time.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare fresh solutions of this compound immediately before each experiment.

    • Use of Antioxidants: Add a suitable antioxidant to the solvent before dissolving the this compound. Common antioxidants for aminophenols include ascorbic acid and sodium bisulfite.

    • pH Control: Ensure the pH of your solution is controlled, preferably in the neutral to slightly acidic range, to minimize oxidation. The use of a buffered solvent system is recommended.

Issue 3: Formation of Precipitate in the Solution

  • Possible Cause: Formation of insoluble oxidation products or polymers.

  • Troubleshooting Steps:

    • Confirm Oxidation: Use UV-Vis spectroscopy to check for the characteristic absorbance of the oxidized product.

    • Review Handling Procedures: Re-evaluate your solution preparation and storage procedures to identify and eliminate sources of oxygen and light exposure.

    • Solvent Choice: Ensure that this compound and its potential oxidation products are soluble in the chosen solvent system.

Quantitative Data

Due to the limited availability of direct comparative studies on the stabilization of this compound, the following table outlines a proposed experimental design to quantify the effectiveness of various antioxidants.

AntioxidantConcentration (M)Solvent SystemStorage Conditions% Degradation after 24h (Hypothetical)
None (Control)0Methanol:Water (1:1)Room Temperature, Ambient Light35%
Ascorbic Acid0.01Methanol:Water (1:1)Room Temperature, Ambient Light5%
Sodium Bisulfite0.01Methanol:Water (1:1)Room Temperature, Ambient Light8%
Butylated Hydroxytoluene (BHT)0.01Methanol:Water (1:1)Room Temperature, Ambient Light12%
None (Control)0Methanol:Water (1:1), pH 7.0 Buffer4°C, Dark2%
Ascorbic Acid0.01Methanol:Water (1:1), pH 7.0 Buffer4°C, Dark<1%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

Objective: To prepare a solution of this compound with minimal initial oxidation and enhanced stability for experimental use.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • Antioxidant (e.g., ascorbic acid)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with screw caps and PTFE septa

Procedure:

  • Solvent Preparation:

    • Place the desired volume of solvent in a flask.

    • If using an antioxidant, add it to the solvent at the desired concentration (e.g., 0.1% w/v ascorbic acid).

    • Sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Weighing:

    • In a fume hood, accurately weigh the required amount of this compound.

  • Dissolution:

    • Transfer the weighed this compound to an amber vial.

    • Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the target concentration.

    • Seal the vial and sonicate or vortex briefly to ensure complete dissolution.

  • Storage:

    • Flush the headspace of the vial with the inert gas before tightly sealing the cap.

    • Store the solution at 2-8°C and protected from light.

Protocol 2: Monitoring the Oxidation of this compound by UV-Vis Spectroscopy

Objective: To quantitatively monitor the rate of oxidation of this compound in solution under different conditions.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of this compound with and without stabilizers according to Protocol 1.

  • Set the spectrophotometer to scan a wavelength range of 300-600 nm or to monitor a fixed wavelength of approximately 435 nm.

  • Use the solvent system as a blank.

  • At time zero, and at regular intervals thereafter (e.g., every hour), record the absorbance of each solution.

  • Plot the absorbance at ~435 nm versus time to determine the rate of formation of the oxidized product.

Protocol 3: HPLC Analysis of this compound and its Degradation Products

Objective: To separate and quantify this compound and its primary oxidation products in a solution. This method is adapted from established methods for similar compounds.[5][6][7][8]

Instrumentation and Conditions:

  • HPLC System: With UV or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be 90:10 aqueous:organic.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products absorb, for example, 280 nm for the parent compound and 435 nm for the primary oxidation product.

  • Column Temperature: 30 °C

Procedure:

  • Prepare standard solutions of this compound of known concentrations in the mobile phase.

  • Prepare your experimental samples, diluting them with the mobile phase if necessary to fall within the concentration range of your standards.

  • Inject the standards to generate a calibration curve.

  • Inject the samples to be analyzed.

  • Identify and quantify the peak corresponding to this compound and any new peaks that appear over time, which may correspond to degradation products.

Visualizations

Oxidation_Pathway This compound This compound Quinoneimine_Intermediate Quinoneimine Intermediate This compound->Quinoneimine_Intermediate Oxidation Oxidizing_Agents [O] (O2, Light, Metal Ions, High pH) Oxidizing_Agents->this compound Colored_Products Colored Polymeric Products Quinoneimine_Intermediate->Colored_Products Polymerization

Caption: Simplified oxidation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Deoxygenate_Solvent Deoxygenate Solvent (with/without antioxidant) Dissolve_Store Dissolve and Store (Inert atmosphere, dark, cool) Deoxygenate_Solvent->Dissolve_Store Weigh_Compound Weigh this compound Weigh_Compound->Dissolve_Store Time_Points Sample at Regular Time Intervals Dissolve_Store->Time_Points UV_Vis UV-Vis Analysis (~435 nm) Time_Points->UV_Vis HPLC HPLC Analysis (Quantify Parent & Products) Time_Points->HPLC Plot_Data Plot Concentration/Absorbance vs. Time UV_Vis->Plot_Data HPLC->Plot_Data Determine_Rate Determine Degradation Rate Plot_Data->Determine_Rate Compare_Conditions Compare Stabilizer Effectiveness Determine_Rate->Compare_Conditions

Caption: Workflow for assessing the stability of this compound.

References

Stability and storage conditions for 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage conditions for 2-Amino-6-methoxyphenol, targeting researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: The solid this compound has changed color (e.g., from off-white/light tan to brown or darker).

  • Possible Cause: This is a common indicator of degradation, likely due to oxidation from exposure to air or light. Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Assess the extent of discoloration: A slight change in color may not significantly impact all applications, but a significant darkening suggests considerable degradation.

    • Purity Check: If the purity of the compound is critical for your experiment, it is advisable to perform an analytical check (e.g., HPLC, NMR) to determine the level of impurity.

    • Purification: If the material is deemed too impure, recrystallization may be a viable option to purify the compound. However, this should be attempted with caution and appropriate safety measures.

    • Prevention: For future use, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a tightly sealed container.

Issue 2: Inconsistent or unexpected experimental results when using this compound.

  • Possible Cause: This could be due to the degradation of the starting material. The presence of impurities can lead to side reactions or inhibit the desired reaction.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (see FAQ section below).

    • Check for Visual Signs of Degradation: Inspect the material for any color change.

    • Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of this compound for your experiment to see if the results differ.

    • Review Incompatible Reagents: Ensure that the compound is not being used with incompatible materials such as strong oxidizing agents or strong acids, which can cause rapid decomposition.[1]

Issue 3: The compound appears moist or clumpy.

  • Possible Cause: This indicates moisture absorption. This compound is hygroscopic and should be handled in a dry environment.

  • Troubleshooting Steps:

    • Drying: The material can be dried in a desiccator over a suitable drying agent.

    • Proper Handling: When dispensing the compound, work quickly in a low-humidity environment or a glove box to minimize exposure to atmospheric moisture.

    • Storage: Ensure the container is always tightly sealed after use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent exposure to air and moisture.[1] For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Q2: Is this compound sensitive to light?

A2: Yes, aminophenols are generally light-sensitive.[1] Exposure to light can accelerate degradation, leading to discoloration and the formation of impurities. It is crucial to store the compound in an opaque or amber-colored container and in a dark location.

Q3: What are the signs of degradation for this compound?

A3: The most common sign of degradation is a change in color, typically from an off-white or light tan to a brown or darker shade. This discoloration is indicative of oxidation.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q5: What is the expected shelf life of this compound?

Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general overview of conditions used in forced degradation studies for aminophenol compounds. These studies are designed to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods. The conditions provided are a general guide and would require optimization for this compound.

Stress ConditionTypical Reagent/ConditionIncubation Time (hours)Incubation Temperature (°C)
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid2 - 2460 - 80
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide2 - 2460 - 80
Oxidation 3% to 30% Hydrogen Peroxide2 - 24Room Temperature - 60
Thermal Degradation Dry Heat24 - 7280 - 105
Photodegradation Exposure to UV (254 nm) and/or Visible Light24 - 168Room Temperature

Experimental Protocols

General Protocol for Forced Degradation Study of an Aminophenol

This protocol outlines a general procedure for conducting a forced degradation study, which is a key experiment in assessing the stability of a compound like this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Heat the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specified time.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Heat the mixture similarly to the acid hydrolysis sample.

    • Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set duration.

    • Thermal Degradation: Place a sample of the solid compound in a hot air oven at a high temperature (e.g., 105°C) for a defined period. Also, reflux a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to UV and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the designated stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. A photodiode array (PDA) detector is useful for identifying peaks of degradation products.

Visualizations

Troubleshooting_Flowchart Troubleshooting Logic for this compound Stability Issues start Start: Experiment with This compound issue Encounter Unexpected Issue (e.g., discoloration, poor results) start->issue check_storage Verify Storage Conditions: - Cool, dry, dark? - Tightly sealed? - Inert atmosphere? issue->check_storage Yes end Proceed with Experiment issue->end No visual_inspection Visually Inspect Compound: - Color change? - Clumpy/moist? check_storage->visual_inspection incompatibility Review Experimental Protocol: - Any strong oxidizers or acids used? visual_inspection->incompatibility degradation_suspected Degradation Suspected incompatibility->degradation_suspected Issue Identified no_issue No Obvious Issue incompatibility->no_issue No Issue Identified remediate Remediation: - Use fresh batch - Purify if possible - Adjust protocol degradation_suspected->remediate no_issue->end remediate->end

Caption: Troubleshooting workflow for stability issues with this compound.

Experimental_Workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of This compound stress Subject to Stress Conditions prep->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Degradation stress->thermal photo Photodegradation stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

Caption: General workflow for assessing the stability of this compound.

References

Technical Support Center: 2-Amino-6-methoxyphenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxyphenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. General Handling and Storage

Q1: My this compound has developed a dark color upon storage. Is it still usable?

A1: Discoloration, often to a brown or purplish hue, is a common issue with this compound and other aminophenols. This is primarily due to oxidation upon exposure to air and light. While slight discoloration may not significantly affect the outcome of some reactions, it is generally advisable to use fresh or purified material for best results, especially for sensitive downstream applications. For reactions where high purity is critical, the discolored material should be purified by recrystallization or column chromatography before use. To prevent oxidation, store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

II. N-Acylation Reactions

N-acylation is a common transformation of this compound to protect the amino group or to synthesize amide-containing target molecules.

Q2: I am getting a low yield in the N-acylation of this compound with acetic anhydride. How can I improve it?

A2: Low yields in N-acylation reactions can stem from several factors. Here are some troubleshooting steps to improve your yield:

  • Reaction Conditions: While the reaction can proceed without a catalyst, using a mild base like sodium bicarbonate can neutralize the acetic acid byproduct and drive the reaction to completion. The reaction is often rapid at room temperature.[1]

  • Reagent Purity: Ensure your this compound and acetic anhydride are of high purity. Impurities in the starting material can lead to side reactions and lower yields.

  • Work-up Procedure: During the work-up, ensure complete precipitation of the product. If the product remains in solution, extraction with a suitable organic solvent like ethyl acetate may be necessary.[1]

  • pH Control: Maintaining a slightly basic or neutral pH during the reaction can be crucial. In aqueous media, the reaction can be initiated by adding a base to the amine hydrochloride salt.[1]

Experimental Protocol: N-Acylation of an Amine with Acetic Anhydride (General Procedure)

This protocol describes a general, catalyst-free method for the N-acylation of amines that can be adapted for this compound.[1]

Materials:

  • Amine (e.g., this compound) (1 mmol)

  • Acetic Anhydride (1.2 mmol)

  • Ether or Water

Procedure:

  • In a round-bottomed flask, mix the amine (1 mmol) and acetic anhydride (1.2 mmol).

  • Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in ether (5 mL).

  • Allow the mixture to stand at room temperature for about 1 hour to facilitate crystal formation.

  • Collect the product crystals by filtration.

For solid substrates that may have solubility issues, using water as a solvent can be beneficial.[1]

Table 1: Effect of Solvent on N-Acylation of Aniline with Acetic Anhydride [1]

EntrySolventTime (min)Yield (%)
1THF675
2CHCl₃579
3CH₂Cl₂581
4Et₂O1076
5EtOAc1272
6CH₃CN778
7H₂O590
8No solvent589

Reaction conditions: aniline (1 mmol), acetic anhydride (1.2 mmol), room temperature.

Q3: I am observing O-acylation as a side product. How can I achieve selective N-acylation?

A3: While the amino group is generally more nucleophilic than the phenolic hydroxyl group, O-acylation can occur under certain conditions. To favor N-acylation:

  • Control of pH: In aqueous media, protonating the amine by forming its hydrochloride salt can render it non-nucleophilic. Subsequent addition of a base like sodium bicarbonate will slowly liberate the free amine, which can then react selectively with the acylating agent.[1]

  • Protecting Groups: For more complex syntheses requiring absolute selectivity, consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out the N-acylation.

G cluster_workflow N-Acylation Troubleshooting Workflow start Low Yield or Side Products check_conditions Review Reaction Conditions (Solvent, Temperature, Base) start->check_conditions check_purity Verify Purity of Starting Materials start->check_purity optimize_workup Optimize Workup (pH, Extraction) check_conditions->optimize_workup protecting_group Consider Protecting Hydroxyl Group for High Selectivity check_conditions->protecting_group If O-acylation persists check_purity->check_conditions successful_reaction Improved Yield and Selectivity optimize_workup->successful_reaction protecting_group->successful_reaction

Caption: Troubleshooting workflow for N-acylation reactions.

III. Phenoxazine Synthesis

The synthesis of phenoxazine derivatives is a key application of this compound, often involving condensation or coupling reactions.

Q4: My phenoxazine synthesis from this compound and a dihaloarene is giving a low yield. What are the common pitfalls?

A4: The synthesis of phenoxazines can be challenging. Here are some factors that can affect the yield:

  • Reaction Partners: The reactivity of the dihaloarene is crucial. Electron-withdrawing groups on the arene can facilitate the nucleophilic aromatic substitution.[2]

  • Catalyst and Base: For coupling reactions, the choice of catalyst, ligand, and base is critical and often requires screening. For instance, in a coupling reaction of 2,3-dichloro-1,4-naphthaquinone with 2-aminophenol, sodium acetate was used as the base.[2]

  • Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and yield. High-boiling point solvents like DMF or toluene are often used at elevated temperatures.[3]

  • Atmosphere: Aminophenols are susceptible to oxidation, so running the reaction under an inert atmosphere (nitrogen or argon) can prevent the formation of undesired oxidized byproducts.

Experimental Protocol: Synthesis of a Phenoxazine Derivative

The following is a general procedure for the synthesis of a phenoxazine derivative from an aminophenol and a dihaloarene.[2][4]

Materials:

  • This compound

  • Substituted dihaloarene (e.g., 2,3-dichloro-1,4-naphthoquinone)

  • Base (e.g., Sodium Acetate)

  • Solvent (e.g., Benzene or Ethanol)

Procedure:

  • To a solution of the dihaloarene in the chosen solvent, add this compound and the base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or by removing the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol-water mixture).[2]

G cluster_pathway General Phenoxazine Synthesis Pathway aminophenol This compound intermediate Intermediate Adduct aminophenol->intermediate Base, Heat dihaloarene Dihaloarene (e.g., 2,3-dichloro-1,4-naphthoquinone) dihaloarene->intermediate phenoxazine Phenoxazine Derivative intermediate->phenoxazine Cyclization

Caption: Simplified pathway for phenoxazine synthesis.

IV. Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be applied to this compound.

Q5: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

A5: The success of a Buchwald-Hartwig amination hinges on the careful selection of several components. Given that this compound has two potential nucleophilic sites (the amine and the phenol), careful optimization is necessary to achieve selective N-arylation.

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos often give good results.[5] The optimal ligand may need to be determined through screening.

  • Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), or potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and selectivity.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C).

Table 2: Common Ligands and Bases for Buchwald-Hartwig Amination [6][7]

LigandCommon BasesTypical Substrates
BINAPCs₂CO₃, K₃PO₄Aryl bromides, iodides, triflates
XantphosK₃PO₄, Cs₂CO₃Aryl bromides, chlorides
PPh₃K₃PO₄Aryl bromides
BrettPhosNaOtBu, LHMDSPrimary amines

Q6: I am observing significant amounts of side products, such as O-arylation or hydrodehalogenation. How can I minimize these?

A6: Side reactions are common in Buchwald-Hartwig aminations. Here are some strategies to improve selectivity:

  • O-Arylation: The phenolic hydroxyl group can compete with the amine in the coupling reaction.

    • Protecting Group: The most reliable way to prevent O-arylation is to protect the hydroxyl group before the coupling reaction. A silyl ether protecting group is a common choice.

    • Ligand and Base Selection: Some ligand and base combinations may favor N-arylation over O-arylation. This often requires empirical screening.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by the presence of water or other protic sources.

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.

    • Ligand Choice: Certain ligands are known to suppress hydrodehalogenation.

G cluster_logic Buchwald-Hartwig Troubleshooting Logic start Low Yield or Side Products screen_ligand Screen Ligands (e.g., XPhos, BINAP) start->screen_ligand screen_base Screen Bases (e.g., NaOtBu, K3PO4) start->screen_base check_conditions Verify Anhydrous Conditions start->check_conditions protect_phenol Protect Phenolic -OH (if O-arylation occurs) start->protect_phenol O-arylation observed optimize_temp Optimize Temperature screen_ligand->optimize_temp screen_base->optimize_temp check_conditions->optimize_temp protect_phenol->screen_ligand success Successful C-N Coupling optimize_temp->success

References

Technical Support Center: Commercial 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting common issues related to the impurities found in commercial 2-Amino-6-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The impurities present in commercial this compound are largely dependent on the synthetic route employed by the manufacturer. A common method for synthesizing aminophenols involves the reduction of a corresponding nitrophenol. Therefore, the most probable impurities include:

  • Unreacted Starting Materials: Such as 2-nitro-6-methoxyphenol.

  • Isomeric Impurities: Positional isomers like 2-Amino-4-methoxyphenol or other methoxyanilines may be present if the initial starting materials were not pure.

  • Over-reduction Products: In some cases, the aromatic ring can be partially or fully reduced under harsh hydrogenation conditions.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., ethanol, isopropyl alcohol, ethyl acetate) may be present in trace amounts.

  • Degradation Products: Aminophenols can be susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to air and light.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using several analytical techniques. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] For absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be utilized.

Q3: My this compound sample is discolored (e.g., pink, brown). What is the cause and can I still use it?

A3: Discoloration of aminophenols is often a sign of oxidation.[3] The presence of these colored impurities may or may not interfere with your experiment, depending on the sensitivity of your application. It is highly recommended to first analyze the purity of the discolored sample by HPLC or GC-MS to identify and quantify the impurities. For critical applications such as drug development, using a freshly purchased, high-purity batch is advisable. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light can help minimize degradation.[3]

Q4: I am observing poor peak shape (tailing) for this compound in my reverse-phase HPLC analysis. What can I do to improve it?

A4: Peak tailing for basic compounds like aminophenols is a common issue in reverse-phase HPLC. This is often due to strong interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing. Here are some troubleshooting steps:

  • Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions.

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., using a phosphate or formate buffer) will protonate the amine group, which can improve peak shape.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and reduce tailing.

  • Use a different stationary phase: Consider a polymer-based column or a column with a different chemistry if the issue persists.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and analysis of this compound.

Synthesis-Related Issues
Symptom Possible Cause Suggested Solution
Low or no product yield Inactive catalyst (e.g., aged or poisoned Pd/C).Use a fresh batch of high-quality catalyst. Ensure the reaction setup is free from potential catalyst poisons like sulfur compounds.[4]
Incomplete reaction.Increase the reaction time or temperature moderately. Ensure efficient stirring to maximize contact between reactants and the catalyst.[4]
Product is impure (contains starting material) Insufficient reaction time or catalyst amount.Increase the reaction time and/or the amount of catalyst used.[4]
Deactivated catalyst.Replace the catalyst with a fresh batch.[4]
Product appears oily or has a low melting point Presence of residual solvent.Dry the product thoroughly under vacuum, possibly at a slightly elevated temperature.[4]
Analytical Issues (HPLC & GC-MS)
Symptom Possible Cause Suggested Solution
Poor peak shape in HPLC (tailing) Strong interaction with the stationary phase.Use a base-deactivated column, adjust the mobile phase pH to be more acidic, or add a competing base like TEA.
Ghost peaks in HPLC chromatogram Contamination in the injection system or mobile phase.Flush the injector and column thoroughly. Use fresh, high-purity mobile phase solvents.
No peak or very small peak in GC-MS The compound may be too polar and not volatile enough for direct GC analysis.Derivatize the sample to increase its volatility. A common method is silylation using reagents like MSTFA.[1]
Thermal degradation in the injector.Lower the injector temperature. Ensure the injector liner is clean and deactivated.

Experimental Protocols

Purity Determination by HPLC

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water or a phosphate buffer). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and buffer.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Impurity Identification by GC-MS

Due to the polar nature of this compound, derivatization is often necessary for good chromatographic results.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Derivatization):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

    • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • GC Column: A non-polar or medium-polarity column (e.g., HP-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start with an initial temperature of around 100 °C, then ramp up to a final temperature of 280-300 °C.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 400.

Visualizations

experimental_workflow Experimental Workflow for Impurity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_interpretation Data Interpretation sample Commercial this compound dissolve Dissolve in appropriate solvent sample->dissolve filter Filter (for HPLC) dissolve->filter derivatize Derivatize (for GC-MS) dissolve->derivatize hplc HPLC Analysis filter->hplc gcms GC-MS Analysis derivatize->gcms purity_calc Purity Calculation (Peak Area % in HPLC) hplc->purity_calc impurity_id Impurity Identification (Mass Spectra in GC-MS) gcms->impurity_id report Final Purity Report purity_calc->report impurity_id->report

Caption: A typical experimental workflow for the analysis of impurities in this compound.

synthesis_impurities Relationship between Synthesis and Impurities cluster_impurities Potential Impurities starting_material Starting Material (e.g., 2-Nitro-6-methoxyphenol) synthesis Synthesis (e.g., Catalytic Hydrogenation) starting_material->synthesis isomers Isomeric Impurities starting_material->isomers Impure Starting Material final_product This compound synthesis->final_product unreacted Unreacted Starting Material synthesis->unreacted Incomplete Reaction side_products Side-Reaction Products synthesis->side_products Side Reactions solvents Residual Solvents synthesis->solvents Purification Step

Caption: The relationship between the synthesis process and the generation of common impurities.

References

How to avoid discoloration of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the discoloration of 2-Amino-6-methoxyphenol. Discoloration is a key indicator of product degradation and can compromise experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of this compound.

Q1: My this compound has turned brown/dark. What is the cause?

A1: The discoloration of this compound is primarily caused by oxidation.[1] When exposed to atmospheric oxygen, the aminophenol moiety is susceptible to oxidation, leading to the formation of colored quinone-imine species, which can further polymerize to form dark-colored products. This process indicates that the reagent has degraded and may contain impurities that could affect your experiments.[1]

Q2: What factors accelerate the discoloration of this compound?

A2: Several factors can significantly accelerate the oxidation and subsequent discoloration of this compound:

  • Atmospheric Oxygen: Oxygen is the primary oxidizing agent.[1]

  • Light Exposure: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.[1][2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[1]

  • Trace Metal Ions: Certain metal ions, such as copper (Cu²+), can act as catalysts for the oxidation process.[1]

Q3: Is it acceptable to use discolored this compound in my experiments?

A3: For applications requiring high purity, such as in the synthesis of pharmaceutical compounds or for analytical standards, using discolored this compound is not recommended. The colored impurities signify degradation, which can lead to unpredictable side reactions, lower yields, and difficulty in purification. For less sensitive applications, the suitability of the discolored reagent should be assessed on a case-by-case basis, potentially requiring re-analysis to determine its purity.

Q4: How can I prevent my this compound from discoloring?

A4: To prevent discoloration, it is crucial to minimize exposure to the accelerating factors mentioned above. The following storage and handling procedures are recommended:

  • Inert Atmosphere: Store the solid compound and any solutions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3]

  • Light Protection: Store in amber glass vials or wrap containers with aluminum foil to protect from light.[2][4]

  • Temperature Control: Store at room temperature in a cool, dry place, and avoid exposure to heat sources.[5]

  • Proper Sealing: Keep the container tightly closed when not in use.[6][7]

  • Use of Antioxidants: For solutions, consider adding a suitable antioxidant to inhibit the oxidation process.

Q5: What antioxidants are recommended for stabilizing solutions of this compound?

A5: While specific data for this compound is limited, antioxidants commonly used for stabilizing aminophenols can be effective. These include:

  • Ascorbic Acid: Often used to stabilize aminophenol solutions for HPLC analysis.[1]

  • Sodium Metabisulfite: A strong reducing agent that can be very effective in preventing discoloration.[1]

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Radical scavengers often used in organic solvents.[1]

The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment. It is advisable to test the compatibility and effectiveness of the chosen antioxidant in a small-scale trial.

Data Presentation

ConditionImpact on StabilityRecommended Mitigation
Exposure to Air (Oxygen) HighStore and handle under an inert atmosphere (e.g., Nitrogen, Argon).
Exposure to Light (UV) Moderate to HighStore in amber containers or protect from light.
Elevated Temperature ModerateStore in a cool, dry place. Avoid heat sources.
High pH (Alkaline) ModerateMaintain a neutral or slightly acidic pH for solutions.
Presence of Metal Ions ModerateUse high-purity solvents and reagents; consider using a chelating agent if metal contamination is suspected.

Experimental Protocols

To quantitatively assess the stability of this compound and the effectiveness of preventative measures, the following experimental protocols can be adapted.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate and quantify this compound from its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it to elute more non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound and its expected degradation products absorb (e.g., 275 nm).

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Protocol 3: Evaluation of Antioxidant Efficacy

This protocol can be used to compare the effectiveness of different antioxidants in preventing the discoloration of this compound solutions.

1. Sample Preparation:

  • Prepare a series of solutions of this compound in a chosen solvent.

  • To each solution, add a different antioxidant (e.g., ascorbic acid, BHT) at a specific concentration (e.g., 0.1% w/v).

  • Include a control sample with no antioxidant.

2. Stability Study:

  • Store the solutions under conditions known to cause discoloration (e.g., exposure to air and light at room temperature).

  • At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

3. Analysis:

  • Visually inspect the color of the solutions at each time point.

  • Quantify the remaining concentration of this compound in each aliquot using the validated HPLC method from Protocol 2.

  • Plot the concentration of this compound versus time for each antioxidant to determine the degradation rate.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the handling and stability of this compound.

G Troubleshooting Discoloration of this compound start Observation: This compound has discolored cause Primary Cause: Oxidation start->cause factors Accelerating Factors cause->factors oxygen Atmospheric Oxygen factors->oxygen Exposed to light Light Exposure factors->light Exposed to temp Elevated Temperature factors->temp Exposed to ph High pH factors->ph Exposed to metals Metal Ions factors->metals Contaminated with prevention Preventative Measures inert Store under Inert Gas prevention->inert dark Protect from Light prevention->dark cool Store in a Cool Place prevention->cool seal Tightly Seal Container prevention->seal antioxidant Use Antioxidants in Solution prevention->antioxidant

Caption: Logical workflow for troubleshooting the discoloration of this compound.

G Experimental Workflow for Stability Assessment cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Antioxidant Efficacy Testing stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev Generates Samples for hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val monitor Monitor Degradation Over Time hplc_val->monitor Used for Analysis prep_antioxidant Prepare Solutions with and without Antioxidants prep_antioxidant->monitor

Caption: Workflow for assessing the stability of this compound and antioxidant efficacy.

References

Technical Support Center: Optimizing Cyclization of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the cyclization of 2-Amino-6-methoxyphenol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the cyclization of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low to No Product Yield Incomplete reaction.- Increase reaction time. - Ensure the catalyst (if used) is active and present in the correct amount.
Low reaction temperature.- While many reactions are run at room temperature, gentle heating might be necessary if the reaction is sluggish. Monitor for side reactions when increasing temperature.
Inactive reagents.- Use fresh, high-quality reagents.
Presence of Impurities in Product Side reactions.- Carefully monitor the reaction progress using techniques like TLC or GC to minimize the formation of side products. - Optimize reaction conditions such as temperature, pressure, and reaction time.
Oxidation of the aminophenol.- Aminophenols can be sensitive to air oxidation, which can result in colored impurities.[1] Perform the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Store the final product under an inert atmosphere and protected from light.[1]
Product is Discolored (e.g., brown or dark) Oxidation of the aminophenol.- As aminophenols are susceptible to oxidation, it is crucial to handle them in an inert environment.[1] - Use degassed solvents and protect the reaction mixture from light.[1]
Difficulty in Product Isolation/Purification Product is soluble in the recrystallization solvent at low temperatures.- Select a different recrystallization solvent in which the product has lower solubility at colder temperatures. - Use a minimal amount of hot solvent to dissolve the crude product.
Improper pH adjustment during extraction.- The product may stay in the aqueous layer if the pH is not optimal for extraction. Carefully adjust the pH of the aqueous layer to facilitate the isolation of the product.
Formation of Unwanted Side-Products Over-reaction or degradation.- Monitor the reaction closely and stop it once the starting material is consumed. - Adjust the stoichiometry of the reagents.
Alternative reaction pathways.- The presence of multiple reactive sites can lead to different cyclization products. The reaction conditions, including the choice of solvent and catalyst, can influence the selectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the cyclization of this compound?

A1: The most critical parameters include reaction temperature, reaction time, the quality and stoichiometry of reagents, and the choice of solvent. Maintaining an inert atmosphere is also crucial to prevent oxidation of the aminophenol starting material and product.[1]

Q2: How can I monitor the progress of the cyclization reaction?

A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). These techniques will help you determine the consumption of the starting material and the formation of the desired product and any byproducts.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions may include oxidation of the phenol and amino groups, leading to colored impurities.[1] Depending on the cyclizing agent used, other side reactions such as intermolecular condensation or the formation of alternative heterocyclic ring systems might occur. The omission of a base in certain activation procedures has been shown to virtually eliminate hydantoin formation as a major side-reaction in similar cyclizations.[2]

Q4: How should I purify the final product?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of the recrystallization solvent is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. For column chromatography, a suitable solvent system must be determined to achieve good separation of the desired product from any impurities.

Q5: What are the best practices for storing 2-Amino-6-methoxypenol and the cyclized product?

A5: Both the starting material and the product should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly oxidation.[1] Keep containers tightly sealed to protect from moisture.

Experimental Protocols

A general procedure for the synthesis of a benzoxazine derivative from a phenol, an amine, and formaldehyde is provided below. This can be adapted for the cyclization of this compound, which can undergo cyclization with various reagents.

General Protocol for Benzoxazine Synthesis (as an example of cyclization):

This protocol is a general representation and may require optimization for the specific cyclization of this compound.

Materials:

  • This compound

  • Cyclizing agent (e.g., paraformaldehyde, an aldehyde, or another suitable electrophile)

  • Solvent (e.g., 1,4-dioxane, toluene, or a solvent determined to be optimal)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen solvent under an inert atmosphere.

  • Add the cyclizing agent to the solution. The stoichiometry will depend on the specific reaction.

  • Heat the reaction mixture to the desired temperature (this may range from room temperature to the reflux temperature of the solvent) and stir for the required time.

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

The following table illustrates how quantitative data from optimization experiments could be presented. Note: This data is hypothetical and for illustrative purposes only.

EntryCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)
1ParaformaldehydeToluene801245
2Paraformaldehyde1,4-Dioxane801260
3BenzaldehydeEthanolReflux2435
4Chloroacetyl chlorideAcetonitrile50875

Visualizations

Experimental Workflow for Cyclization of this compound

experimental_workflow start Starting Materials (this compound, Cyclizing Agent, Solvent) reaction Reaction Setup (Inert Atmosphere, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC, GC, or HPLC) reaction->monitoring monitoring->reaction Adjust Conditions (Time, Temp) workup Workup (Solvent Removal, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for the cyclization of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low or No Product Yield check_reaction Check Reaction Parameters start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_atmosphere Check for Oxidation start->check_atmosphere incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction inactive_reagents Reagents Expired/Impure? check_reagents->inactive_reagents discoloration Product Discolored? check_atmosphere->discoloration increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes use_fresh_reagents Use Fresh Reagents inactive_reagents->use_fresh_reagents Yes use_inert_atmosphere Use Inert Atmosphere discoloration->use_inert_atmosphere Yes

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Amino-6-methoxyphenol and 2-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-Amino-6-methoxyphenol and 2-aminophenol. Understanding the nuanced differences in reactivity between these two structurally similar compounds is crucial for their application in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. This document synthesizes established chemical principles and available experimental data on related compounds to offer a predictive comparison.

Introduction to Structural and Electronic Differences

The reactivity of aminophenols is fundamentally governed by the interplay of the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the steric and electronic influence of other substituents on the aromatic ring. Both 2-aminophenol and this compound possess ortho-disposed amino and hydroxyl groups, which are strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions.

The key distinction lies in the presence of a methoxy (-OCH₃) group at the 6-position in this compound. The methoxy group is also an activating group due to its ability to donate electron density to the ring via resonance. However, its presence introduces both electronic and steric effects that can modulate the overall reactivity of the molecule compared to the unsubstituted 2-aminophenol.

Key Structural Differences:

  • 2-aminophenol: A benzene ring substituted with an amino group and a hydroxyl group in the ortho positions.

  • This compound: A 2-aminophenol core with an additional methoxy group at the 6-position, adjacent to the amino group.

Predicted Comparative Reactivity

Oxidation Reactions

Aminophenols are readily oxidized to form quinone-imines or phenoxazinone structures.[1][2] The ease of oxidation is sensitive to the electron density of the aromatic ring.

  • 2-aminophenol: Readily undergoes oxidation, often catalyzed by metal complexes or enzymes, to form compounds like 2-aminophenoxazine-3-one (APX).[1]

  • This compound: The additional electron-donating methoxy group is expected to increase the electron density of the aromatic ring, making it more susceptible to oxidation compared to 2-aminophenol. This enhanced reactivity could lead to faster reaction rates under similar oxidative conditions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the amino and hydroxyl groups of 2-aminophenol direct incoming electrophiles to the 4- and 6-positions.

  • 2-aminophenol: Is highly reactive towards electrophiles, with substitution occurring predominantly at the positions para and ortho to the activating groups.[3]

  • This compound: The 6-position is blocked by the methoxy group. The combined activating effect of the amino, hydroxyl, and methoxy groups will strongly direct incoming electrophiles to the remaining open positions, primarily the 4-position. The increased electron density is predicted to result in a higher reactivity towards electrophiles compared to 2-aminophenol. However, the steric hindrance from the methoxy group adjacent to the amino group might influence the approach of bulky electrophiles.

Data Presentation: Predicted Comparative Reactivity

The following table summarizes the predicted relative reactivity of this compound and 2-aminophenol in key reaction types. It is important to note that this is a qualitative prediction based on chemical principles, as direct comparative experimental data is not available.

Reaction Type2-aminophenolThis compoundPredicted Reactivity Difference
Oxidation HighVery High (Predicted)The electron-donating methoxy group in this compound is expected to increase the rate of oxidation.
Electrophilic Aromatic Substitution Very HighVery High (Predicted)This compound is predicted to be more reactive due to the cumulative electron-donating effect of the substituents. The regioselectivity will be more defined, directing towards the 4-position.
Acylation (N-acylation) HighHigh (Predicted)The nucleophilicity of the amino group is expected to be similar, but steric hindrance from the adjacent methoxy group in this compound might slightly decrease the rate with bulky acylating agents.
Condensation with Aldehydes HighHigh (Predicted)Both are expected to readily condense with aldehydes to form benzoxazole derivatives or other heterocyclic structures.[4][5] The methoxy group may influence the subsequent reactivity of the formed product.

Experimental Protocols

To quantitatively compare the reactivity of this compound and 2-aminophenol, a standardized experimental protocol is essential. Below is a representative protocol for comparing their reactivity in an N-acylation reaction, which is a common transformation for aminophenols.

Comparative N-Acylation Kinetics

Objective: To determine the relative rates of N-acylation of this compound and 2-aminophenol with acetic anhydride.

Materials:

  • This compound

  • 2-aminophenol

  • Acetic anhydride

  • Suitable solvent (e.g., anhydrous acetonitrile or tetrahydrofuran)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M stock solutions of this compound and 2-aminophenol in the chosen solvent.

    • Prepare a 0.1 M stock solution of acetic anhydride in the same solvent.

  • Determination of λmax:

    • Synthesize and purify the expected N-acetylated products of both aminophenols.

    • Record the UV-Vis spectrum of each purified product to determine its wavelength of maximum absorbance (λmax).

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer and the reaction vessel to a constant temperature (e.g., 25°C).

    • In a quartz cuvette, mix a specific volume of the aminophenol stock solution with the solvent.

    • Initiate the reaction by adding a specific volume of the acetic anhydride stock solution to the cuvette and mix rapidly.

    • Immediately begin recording the absorbance at the predetermined λmax of the product over time.

    • Continue recording until the reaction is complete (i.e., the absorbance plateaus).

    • Repeat the experiment for the other aminophenol under identical conditions (concentrations, temperature, solvent).

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial rate of each reaction from the initial slope of the curve.

    • Assuming pseudo-first-order kinetics with respect to the aminophenol (with a large excess of acetic anhydride), calculate the rate constant (k) for each reaction.

    • Compare the calculated rate constants to determine the relative reactivity.

Visualizations

General Reaction Pathway for Electrophilic Aromatic Substitution

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminophenol Aminophenol (2-aminophenol or This compound) Sigma_Complex Arenium Ion (Sigma Complex) Aminophenol->Sigma_Complex + E+ Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Product Substituted Aminophenol Sigma_Complex->Substituted_Product - H+

Caption: General pathway for electrophilic aromatic substitution of aminophenols.

Experimental Workflow for Comparative Reactivity Analysis

G Start Start: Prepare Stock Solutions of Aminophenols and Reagent Setup Set up Spectrophotometer and Equilibrate Temperature Start->Setup Reaction1 Initiate Reaction for 2-aminophenol Setup->Reaction1 Measure1 Record Absorbance vs. Time Reaction1->Measure1 Reaction2 Initiate Reaction for This compound Measure1->Reaction2 Measure2 Record Absorbance vs. Time Reaction2->Measure2 Analysis Data Analysis: Plot Kinetics and Calculate Rate Constants Measure2->Analysis Comparison Compare Rate Constants to Determine Relative Reactivity Analysis->Comparison End End: Conclude Reactivity Comparison Comparison->End

Caption: A general experimental workflow for the comparative kinetic analysis of aminophenols.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of potential analytical methods for the quantitative determination of 2-Amino-6-methoxyphenol, a key intermediate in pharmaceutical synthesis. The methodologies and validation parameters presented herein are based on established principles outlined in the ICH Q2(R2) guidelines and adapted from validated methods for structurally similar compounds.[1][2][3][4][5] This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques suitable for the analysis of this compound.

Table 1: Comparison of HPLC and GC-MS Methods for the Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.
Typical Stationary Phase C18 Reverse-PhasePhenyl-methyl-polysiloxane
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase).Derivatization (e.g., silylation) is often required to increase volatility and thermal stability.[6]
Advantages Robust, widely applicable, suitable for non-volatile and thermally labile compounds.High selectivity and sensitivity, provides structural information.
Disadvantages Lower sensitivity compared to GC-MS for certain compounds.May require derivatization, not suitable for non-volatile compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the successful validation and implementation of any analytical method. The following sections outline the methodologies for method validation based on ICH guidelines.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a validated method for the analysis of the structurally similar compound, 2-Amino-4-methoxyphenol.[7]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) in a ratio of 15:85 (v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: To be determined by UV scan of this compound (a starting point could be 285 nm based on a similar compound).[7]

Validation Parameters:

The validation of the HPLC method should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[1][2][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of the analyte with and without potential impurities and excipients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are often within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure, evaluated by different analysts, on different days, and with different equipment. The RSD should be ≤ 2%.

    • Reproducibility: The precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1] This can be assessed by varying factors such as the pH of the mobile phase, column temperature, and flow rate.

Table 2: Illustrative HPLC Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Quantitation (LOQ) -0.1 µg/mL
Limit of Detection (LOD) -0.03 µg/mL
Specificity No interference at the retention time of the analytePassed
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on a method for the analysis of 2-Amino-4-methoxyphenol, which requires derivatization.[6]

Sample Preparation (Derivatization):

  • To a dried sample extract, add a suitable derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[6]

  • Heat the mixture at a specified temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • The resulting solution containing the silylated derivative of this compound is then injected into the GC-MS system.

GC-MS Conditions:

  • GC System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methyl-polysiloxane).

  • Injector Temperature: e.g., 250°C.

  • Oven Temperature Program: An initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for quantification.[6]

Validation Parameters:

The validation of the GC-MS method follows the same principles as the HPLC method, with a focus on specificity (mass spectral confirmation), linearity, accuracy, precision, LOD, and LOQ.

Table 3: Illustrative GC-MS Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 95.0 - 105.0%97.8% - 103.5%
Precision (RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%
Limit of Quantitation (LOQ) -0.01 µg/mL
Limit of Detection (LOD) -0.003 µg/mL
Specificity Unique mass spectrum and no interfering peaksPassed

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of the analytical and validation processes.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Intended Purpose select_method Select Analytical Method (e.g., HPLC, GC-MS) define_purpose->select_method define_params Define Validation Parameters & Acceptance Criteria select_method->define_params write_protocol Write Validation Protocol define_params->write_protocol prep_samples Prepare Standards & Samples write_protocol->prep_samples perform_tests Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prep_samples->perform_tests collect_data Collect & Process Data perform_tests->collect_data eval_results Evaluate Results Against Acceptance Criteria collect_data->eval_results write_report Write Validation Report eval_results->write_report method_fit Conclusion on Method Fitness write_report->method_fit final_approval final_approval method_fit->final_approval Method Approved for Use

Caption: Workflow for Analytical Method Validation.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_standard Prepare Stock & Working Standard Solutions generate_curve Generate Calibration Curve prep_standard->generate_curve prep_sample Prepare Sample Solution inject_sample Inject into HPLC System prep_sample->inject_sample separate_components Separation on C18 Column inject_sample->separate_components detect_analyte UV Detection separate_components->detect_analyte integrate_peak Integrate Peak Area detect_analyte->integrate_peak quantify Quantify Analyte Concentration integrate_peak->quantify generate_curve->quantify

Caption: HPLC Analysis Workflow.

This guide provides a foundational framework for the validation of an analytical method for this compound. It is imperative that the specific experimental conditions and acceptance criteria are tailored to the intended application and regulatory requirements.

References

A Comparative Guide to 2-Amino-6-methoxyphenol and 2-amino-4-methoxyphenol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the vast array of available building blocks, substituted aminophenols are of significant interest due to their versatile reactivity, enabling the construction of a wide range of heterocyclic compounds and other complex molecules. This guide provides an objective comparison of two constitutional isomers, 2-Amino-6-methoxyphenol and 2-amino-4-methoxyphenol, focusing on their synthesis and potential applications, supported by available experimental data.

Introduction to the Isomers

This compound and 2-amino-4-methoxyphenol are aromatic compounds featuring amino, hydroxyl, and methoxy functional groups. The relative positions of these substituents on the benzene ring significantly influence their electronic properties and, consequently, their reactivity in chemical transformations.

This compound places the methoxy group ortho to the amino group and meta to the hydroxyl group. This arrangement can lead to unique reactivity patterns, including potential intramolecular interactions and steric effects that can direct the course of a reaction.

2-amino-4-methoxyphenol , in contrast, has the methoxy group para to the amino group and meta to the hydroxyl group. This positioning can influence the electronic activation of the aromatic ring and the regioselectivity of substitution reactions differently than its 6-methoxy counterpart.

Synthesis of the Isomers

The synthetic accessibility of a starting material is a critical consideration in research and development. Here, we present established synthetic routes for both isomers, highlighting the differences in their preparation.

A common strategy for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol. The availability and synthesis of the nitrophenol precursor are therefore key factors.

Synthesis of 2-amino-4-methoxyphenol

A well-documented and high-yielding synthesis of 2-amino-4-methoxyphenol proceeds via the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[1]

Experimental Protocol: Catalytic Hydrogenation of 4-methoxy-2-nitrophenol [1]

  • Materials:

    • 4-methoxy-2-nitrophenol (20 g)

    • Ethanol (350 ml)

    • 5% Palladium on carbon (Pd/C) (550 mg)

    • Hydrogen gas (H₂)

    • Isopropyl alcohol (for recrystallization)

  • Procedure:

    • A suspension of 4-methoxy-2-nitrophenol in ethanol is prepared in a suitable hydrogenation vessel.

    • 5% Palladium on carbon is added to the suspension.

    • The mixture is subjected to hydrogenation with hydrogen gas at a temperature of 20-30°C and atmospheric pressure.

    • Upon completion of the reaction, the catalyst is removed by filtration.

    • The solvent is removed from the filtrate by distillation under reduced pressure.

    • The resulting crystalline solid is recrystallized from isopropyl alcohol to yield pure 2-amino-4-methoxyphenol.

This method is reported to produce 2-amino-4-methoxyphenol in high yield.[1]

Synthesis of this compound

The synthesis of this compound is less commonly documented in readily available literature. A plausible synthetic route involves the methylation of 2-amino-3-nitrophenol to form 2-methoxy-6-nitroaniline, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 2-Methoxy-6-nitroaniline (precursor to this compound) [2]

  • Materials:

    • 2-amino-3-nitrophenol (7.7 g)

    • Potassium carbonate (7.6 g)

    • N,N-Dimethylformamide (DMF) (15 ml)

    • Methyl iodide (7.8 g)

    • Ethyl acetate

    • Water

    • Isopropyl ether (for recrystallization)

  • Procedure:

    • A mixture of 2-amino-3-nitrophenol and potassium carbonate in DMF is stirred at room temperature for 30 minutes.

    • Methyl iodide is then added to the mixture.

    • The reaction mixture is stirred for an additional 5 hours at room temperature.

    • Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

    • The organic layer is washed with water and dried.

    • The solvent is distilled off to yield crude crystals, which are then recrystallized from isopropyl ether to give 2-methoxy-6-nitroaniline.[2]

The subsequent reduction of the nitro group in 2-methoxy-6-nitroaniline would yield this compound. Standard reduction methods, such as catalytic hydrogenation, could be employed for this step.

Comparative Data on Synthesis

The following table summarizes the available quantitative data for the synthesis of the two isomers, highlighting the current gaps in the literature for a direct comparison.

FeatureThis compound2-amino-4-methoxyphenol
Starting Material 2-amino-3-nitrophenol (for precursor)4-methoxy-2-nitrophenol
Key Reaction Step Methylation followed by Nitro ReductionCatalytic Hydrogenation
Reported Yield 82% (for precursor 2-methoxy-6-nitroaniline)[2]93%[1]
Reaction Conditions Methylation: Room Temp.; Reduction: (Not specified)20-30°C, atmospheric pressure

Note: A direct comparison of the overall yield for this compound is not possible without data for the final reduction step.

Reactivity in Synthesis: A Comparative Overview

The distinct placement of the methoxy group in these isomers is expected to influence their reactivity in various synthetic transformations, particularly in cyclization and condensation reactions.

General Reactivity of Aminophenols:

Both isomers possess a nucleophilic amino group and a phenolic hydroxyl group, making them excellent precursors for the synthesis of heterocyclic systems. The aromatic ring is activated by both the amino and hydroxyl groups, making it susceptible to electrophilic substitution.

Influence of the Methoxy Group:

  • In 2-amino-4-methoxyphenol , the para-methoxy group further activates the ring towards electrophilic attack and can influence the regioselectivity of reactions.

  • In This compound , the ortho-methoxy group can exert steric hindrance, potentially directing incoming reagents to other positions. It may also participate in intramolecular hydrogen bonding with the adjacent amino group, which could modulate its nucleophilicity.

While direct comparative studies on the reactivity of these two specific isomers are scarce, the principles of substituent effects on aromatic systems suggest that they will exhibit different behaviors in reactions such as:

  • Phenoxazine Synthesis: Both isomers can serve as precursors for phenoxazine derivatives, which are important scaffolds in medicinal chemistry and materials science. The position of the methoxy group will dictate the substitution pattern on the resulting phenoxazine ring.

  • Benzoxazole Formation: Condensation with carboxylic acids or their derivatives can lead to the formation of benzoxazoles. The reaction rate and yield may be influenced by the electronic and steric environment around the amino and hydroxyl groups.

  • Dye Synthesis: Aminophenols are common components in the synthesis of azo dyes and other colorants. The position of the methoxy group will affect the chromophore and thus the color and properties of the resulting dye.

Visualization of Synthetic Pathways

To illustrate the synthetic logic, the following diagrams outline the general workflows.

Synthesis_Workflow cluster_4_methoxy Synthesis of 2-amino-4-methoxyphenol cluster_6_methoxy Plausible Synthesis of this compound 4-methoxy-2-nitrophenol 4-methoxy-2-nitrophenol Catalytic Hydrogenation Catalytic Hydrogenation 4-methoxy-2-nitrophenol->Catalytic Hydrogenation H₂, Pd/C Ethanol, 20-30°C 2-amino-4-methoxyphenol 2-amino-4-methoxyphenol Catalytic Hydrogenation->2-amino-4-methoxyphenol Yield: 93% 2-amino-3-nitrophenol 2-amino-3-nitrophenol Methylation Methylation 2-amino-3-nitrophenol->Methylation CH₃I, K₂CO₃ DMF, RT 2-methoxy-6-nitroaniline 2-methoxy-6-nitroaniline Methylation->2-methoxy-6-nitroaniline Yield: 82% Nitro Reduction Nitro Reduction 2-methoxy-6-nitroaniline->Nitro Reduction e.g., H₂, Pd/C This compound This compound Nitro Reduction->this compound

Caption: Comparative synthetic pathways for the two isomers.

Logical Relationship in Synthetic Utility

The choice between these two isomers in a synthetic campaign will depend on the desired final product and the specific reaction being employed.

Logical_Relationship Target Molecule Target Molecule Desired Substituent Pattern Desired Substituent Pattern Target Molecule->Desired Substituent Pattern Choice of Isomer Choice of Isomer Desired Substituent Pattern->Choice of Isomer This compound This compound Choice of Isomer->this compound Ortho-methoxy steric influence 2-amino-4-methoxyphenol 2-amino-4-methoxyphenol Choice of Isomer->2-amino-4-methoxyphenol Para-methoxy electronic influence Reaction Outcome Reaction Outcome This compound->Reaction Outcome 2-amino-4-methoxyphenol->Reaction Outcome Final Product Final Product Reaction Outcome->Final Product

References

Alternative reagents to 2-Amino-6-methoxyphenol for phenoxazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the phenoxazine core is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of its derivatives. While 2-amino-6-methoxyphenol serves as a potential precursor, a range of alternative reagents offer distinct advantages in terms of yield, reaction conditions, and the ability to introduce specific functional groups. This guide provides an objective comparison of several key synthetic strategies for phenoxazine ring formation, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes and Performance

The following table summarizes the quantitative data for four alternative methods for phenoxazine synthesis, providing a clear comparison of their performance.

Synthesis RouteTarget CompoundReagent 1Reagent 2SolventCatalyst/MediatorReaction TimeTemperatureYield (%)
A: Chemical Synthesis 6-(Alkylthio)-5H-benzo[a]phenoxazine-5-one2-Aminophenol2-(Alkylthio)-3-chloro-1,4-naphthoquinoneEthanolSodium Carbonate18 h40°C13.7%[1]
B: Chemical Synthesis (Nile Red) 9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one (Nile Red)5-(Diethylamino)-2-nitrosophenol1-Naphthol2-PropanolAcid-catalyzed12 hReflux44% (HPLC Yield)[2][3]
C: Enzymatic Synthesis 2-Amino-3-oxo-3H-phenoxazine-8-sulfonic acid2-Amino-4-hydroxybenzenesulfonic acidO₂ (from air)Aqueous Buffer (pH optimized)Laccase12 hRoom Temp.~100%[4]
D: Oxidative Dimerization 2-Amino-3H-phenoxazin-3-one2-AminophenolMonochloramineAqueous Solution (pH 8.5)-Not Specified25°C~70%[5]

Experimental Protocols

Route A: Synthesis of 6-(Alkylthio)-5H-benzo[a]phenoxazine-5-ones

Methodology: This procedure describes the condensation reaction between an aminophenol and a substituted naphthoquinone.[1]

  • To a solution of 2-(alkylthio)-3-chloro-1,4-naphthoquinone (0.890 mmol) in ethanol, add 2-aminophenol (0.890 mmol) and sodium carbonate.

  • Stir the reaction mixture at 40°C for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified by standard chromatographic techniques.

Route B: Synthesis of 9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one (Nile Red)

Methodology: This protocol outlines the acid-catalyzed condensation for the synthesis of the fluorescent dye, Nile Red.[2][6][7]

  • The precursor, 5-(diethylamino)-2-nitrosophenol, is prepared by the nitrosation of 3-diethylaminophenol.

  • Dissolve 5-(diethylamino)-2-nitrosophenol and 1-naphthol in a suitable solvent such as 2-propanol.

  • Heat the mixture to reflux and maintain for up to 12 hours.

  • The reaction progress can be monitored by HPLC.

  • After the reaction is complete, the Nile Red product is purified using column chromatography and/or crystallization.

Route C: Laccase-Mediated Synthesis of 2-Amino-3-oxo-3H-phenoxazine-8-sulfonic acid

Methodology: This protocol describes an environmentally friendly, enzyme-catalyzed synthesis of a sulfonated phenoxazine derivative.[4][8]

  • Prepare an aqueous buffer solution at the optimal pH for the laccase enzyme.

  • Dissolve the precursor, 2-amino-4-hydroxybenzenesulfonic acid, in the buffer to a concentration of approximately 10 g/L.

  • Add laccase to the solution with an activity of 30 U/g of the precursor.

  • Stir the reaction mixture at room temperature for 12 hours, with exposure to air to provide the oxygen co-substrate.

  • The product can be isolated upon completion of the reaction, which often precipitates from the solution.

Route D: Oxidative Dimerization for the Synthesis of 2-Amino-3H-phenoxazin-3-one

Methodology: This method involves the direct oxidative coupling of 2-aminophenol to form the phenoxazine core.[5]

  • Prepare an aqueous solution of 2-aminophenol.

  • Adjust the pH of the solution to 8.5.

  • Add an excess of monochloramine to the solution at 25°C.

  • Allow the reaction to proceed. The major product, 2-amino-3H-phenoxazin-3-one, is formed in approximately 70% yield.

  • Isolate and purify the product using standard laboratory techniques.

Visualizing Synthesis Workflows and Biological Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a representative synthesis workflow and a relevant biological signaling pathway involving phenoxazine derivatives.

Workflow for Phenoxazine Synthesis cluster_A Route A: Chemical Synthesis cluster_B Route B: Nile Red Synthesis cluster_C Route C: Enzymatic Synthesis A_reagent1 2-Aminophenol A_product 6-(Alkylthio)-5H-benzo[a]- phenoxazine-5-one A_reagent1->A_product Ethanol, Na2CO3 40°C, 18h A_reagent2 2-(Alkylthio)-3-chloro- 1,4-naphthoquinone A_reagent2->A_product Ethanol, Na2CO3 40°C, 18h B_reagent1 5-(Diethylamino)- 2-nitrosophenol B_product Nile Red B_reagent1->B_product 2-Propanol, Acid Reflux, 12h B_reagent2 1-Naphthol B_reagent2->B_product 2-Propanol, Acid Reflux, 12h C_reagent1 2-Amino-4-hydroxy- benzenesulfonic acid C_product 2-Amino-3-oxo-3H-phenoxazine- 8-sulfonic acid C_reagent1->C_product Laccase, Water RT, 12h C_reagent2 O2 (Air) C_reagent2->C_product Laccase, Water RT, 12h

Caption: Comparative workflow of three distinct synthetic routes to phenoxazine derivatives.

Phenoxazine-Induced Apoptosis Signaling Pathway phenoxazine Phenoxazine Derivative (e.g., Phx-3) ros Reactive Oxygen Species (ROS) Generation phenoxazine->ros erk ERK Activation phenoxazine->erk bcl2 Bcl-2 Down-regulation phenoxazine->bcl2 jnk JNK Activation ros->jnk apoptosis Apoptosis jnk->apoptosis erk->apoptosis bcl2->apoptosis

Caption: Simplified signaling pathway of phenoxazine-induced apoptosis.[9][10][11][12]

References

A Comparative Study of Aminophenol Isomers in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclization reactions of aminophenol isomers: ortho-, meta-, and para-aminophenol. The positional differences of the amino and hydroxyl groups on the benzene ring profoundly influence their reactivity and the resulting heterocyclic structures. This document synthesizes experimental data to offer a clear comparison of their performance in key cyclization reactions, providing researchers with the insights needed to select the appropriate isomer and reaction conditions for their synthetic targets.

Executive Summary

Ortho-aminophenol readily undergoes intramolecular cyclization due to the adjacent amino and hydroxyl groups, making it a cornerstone for the synthesis of valuable heterocyclic compounds like benzoxazoles and phenoxazines.[1][2][3][4] In contrast, meta-aminophenol's functional groups are not suitably positioned for simple intramolecular cyclization and it is more commonly used in reactions that leverage its nucleophilic character in other ways.[5][6][7] Para-aminophenol, with its distant functional groups, does not typically undergo intramolecular cyclization but is a crucial precursor in the industrial synthesis of acetaminophen through acylation of the amino group.[8][9][10] The reactivity of each isomer is primarily dictated by the electronic effects of its substituent groups and their relative positions.[11]

Comparative Data on Cyclization Reactions

The following tables summarize the typical reaction conditions and outcomes for the cyclization and related reactions of the three aminophenol isomers based on published experimental data.

ortho-Aminophenol: Benzoxazole and Phenoxazine Synthesis

o-Aminophenol is a versatile precursor for the synthesis of benzoxazoles and phenoxazines, which are important scaffolds in medicinal chemistry and materials science.[1][2][3][12]

Table 1: Synthesis of Benzoxazoles from o-Aminophenol

Reagent/CatalystReaction ConditionsProductYieldReference
Benzaldehyde, LAIL@MNPSonication, 70 °C, 30 min2-PhenylbenzoxazoleUp to 90%[13]
Aromatic Aldehydes, NH₃(CH₂)₅NH₃BiCl₅Heterogeneous catalysis2-Aryl-1H-benzo[d]imidazoleGood[1]
Carboxylic Acids, Polyphosphoric Acid (PPA)150-180 °C2-Substituted benzoxazolesGood[1][3]
Isocyanides, Pd-catalysisMild conditions2-AminobenzoxazolesGood[14]
Ketones, Elemental Sulfur, N-methylpiperidineMild conditions2-AlkylbenzoxazolesGood[14]

Table 2: Synthesis of Phenoxazines from o-Aminophenol

Co-reactantReaction ConditionsProductReference
CatecholThermal condensationPhenoxazine[2]
3,4-Dihaloarenes (with EWG)Transition metal-freeSubstituted Phenoxazines[2][15]
Chalcones, Tertiary AmineMethanol2-Aminophenoxazin-3-one derivatives[16]
Aerial Oxidation (Cu or Co complexes)Methanol-water, pH 8.62-Aminophenoxazin-3-one[17]
meta-Aminophenol: Limited Cyclization, Focus on Other Reactions

The arrangement of functional groups in m-aminophenol makes direct intramolecular cyclization challenging. However, it is a valuable intermediate in the synthesis of various derivatives through reactions targeting the amino and hydroxyl groups. Recent research has demonstrated Cu-catalyzed cascade reactions to produce meta-aminophenol derivatives.[5][6][7]

Table 3: Representative Reactions of meta-Aminophenol

Reaction TypeReagents/CatalystProductReference
Cascade[1][2]-Rearrangement/Oxa-Michael AdditionN-alkoxy-2-methylanilines, IPrCuBr, AgSbF₆meta-Aminophenol derivatives[5][6][7]
para-Aminophenol: Acylation to Acetaminophen

p-Aminophenol is most notably used in the synthesis of acetaminophen (paracetamol), a widely used analgesic and antipyretic.[8][9][18] This reaction involves the acylation of the amino group and is not a cyclization reaction.

Table 4: Synthesis of Acetaminophen from p-Aminophenol

ReagentReaction ConditionsProductYieldReference
Acetic AnhydrideAqueous solution, heatingAcetaminophenHigh[8][9][19]

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylbenzoxazole from o-Aminophenol[13]

A mixture of 2-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and LAIL@MNP (4.0 mg) is sonicated at 70 °C for 30 minutes. After completion of the reaction (monitored by GCMS), ethyl acetate (15 mL) is added to the reaction mixture, and the catalyst is recovered using an external magnet. The organic layer is dried with magnesium sulfate, and the solvent is removed under a vacuum to yield the product.

Synthesis of 2-Amino-3H-phenoxazin-3-one from o-Aminophenol[20]

A solution of 2-aminophenol (250 mg) in acetone (10 mL) is added to a solution of sodium iodate (430 mg) in deionized water (50 mL). The mixture is stirred, and the reaction progress can be monitored by thin-layer chromatography. Upon completion, the product precipitates, is collected by filtration, washed with water and cold methanol, and dried under vacuum.

Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed Cascade Reaction[5]

A mixture of IPrCuBr (26.6 mg, 0.05 mmol), AgSbF₆ (24.0 mg, 0.05 mmol), and N-methoxyaniline (144.8 mg, 0.5 mmol) is placed under an argon atmosphere. Dichloroethane (1.0 mL) and methanol (20.3 μL, 0.5 mmol) are added, and the mixture is stirred at 70 °C for 48 hours. After completion, the mixture is passed through a pad of silica gel with ethyl acetate (50 mL) to isolate the product.

Synthesis of Acetaminophen from p-Aminophenol[8][9]

Weigh 2.1 g of p-aminophenol into a 125-mL Erlenmeyer flask and add 35 mL of water followed by 1.5 mL of concentrated hydrochloric acid to dissolve the amine. The solution may be decolorized with activated charcoal and filtered. A buffer solution of sodium acetate is prepared and added to the warm p-aminophenol hydrochloride solution. Immediately, 2.0 mL of acetic anhydride is added with vigorous swirling. The solution is heated on a steam bath for 10 minutes and then cooled in an ice-water bath to crystallize the crude acetaminophen. The product is collected by suction filtration.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways for the aminophenol isomers.

Benzoxazole_Synthesis o_aminophenol o-Aminophenol schiff_base Schiff Base Intermediate o_aminophenol->schiff_base Condensation (-H₂O) aldehyde Aldehyde (R-CHO) aldehyde->schiff_base benzoxazole 2-Substituted Benzoxazole schiff_base->benzoxazole Oxidative Cyclization (-2H)

Caption: Synthesis of Benzoxazoles from o-Aminophenol.

Phenoxazine_Synthesis o_aminophenol1 o-Aminophenol dimer Dimeric Intermediate o_aminophenol1->dimer Oxidative Coupling o_aminophenol2 o-Aminophenol o_aminophenol2->dimer phenoxazinone 2-Aminophenoxazin-3-one dimer->phenoxazinone Intramolecular Cyclization & Oxidation

Caption: Oxidative Dimerization of o-Aminophenol to Phenoxazinone.

Acetaminophen_Synthesis p_aminophenol p-Aminophenol tetrahedral_intermediate Tetrahedral Intermediate p_aminophenol->tetrahedral_intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->tetrahedral_intermediate acetaminophen Acetaminophen tetrahedral_intermediate->acetaminophen Elimination acetic_acid Acetic Acid (by-product) tetrahedral_intermediate->acetic_acid

Caption: Acylation of p-Aminophenol to form Acetaminophen.

References

A Comparative Guide to the Reactivity of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminophenols are a pivotal class of molecules in medicinal chemistry and materials science, serving as versatile precursors for a wide range of pharmaceuticals and functional materials. Their chemical reactivity, which is fundamental to their synthetic utility, is intricately governed by the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparison of the reactivity of substituted aminophenols, supported by experimental data from related compound classes and detailed experimental protocols.

The Influence of Substituents on Reactivity

The reactivity of an aminophenol in electrophilic aromatic substitution is primarily dictated by the interplay of the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electronic effects of other substituents on the benzene ring. Both the amino and hydroxyl groups are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.[1] However, the overall reactivity is a culmination of both inductive and resonance effects of all functional groups present.

Substituents can be broadly categorized into two groups:

  • Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and thus its reactivity towards electrophiles. Examples include alkyl (-R), alkoxy (-OR), and the parent amino (-NH₂) and hydroxyl (-OH) groups. Aromatic rings with activating groups undergo electrophilic substitution reactions at a faster rate than benzene.[2]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and reactivity. Examples include nitro (-NO₂), cyano (-CN), carbonyl (-C=O), and halo (-F, -Cl, -Br, -I) groups. Aromatic compounds with deactivating groups react slower than benzene in electrophilic substitutions.[2]

The position of the substituent relative to the amino and hydroxyl groups also plays a crucial role in determining the regioselectivity and overall rate of reaction.

Quantitative Comparison of Reactivity

Direct comparative kinetic data for a broad range of substituted aminophenols in a single reaction series is not extensively available in the published literature. However, the principles of physical organic chemistry, particularly Linear Free-Energy Relationships (LFER) such as the Hammett equation, allow for the prediction and comparison of reactivity based on data from substituted anilines and phenols.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

A negative ρ value indicates that the reaction is favored by electron-donating groups, which is typical for electrophilic aromatic substitution.[3]

Table 1: Hammett Substituent Constants (σ) for Common Substituents

This table provides a reference for the electronic effect of various substituents. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

Substituentσ_metaσ_paraElectronic Effect
-NH₂-0.16-0.66Strongly Activating
-OH+0.12-0.37Strongly Activating
-CH₃-0.07-0.17Activating
-OCH₃+0.12-0.27Activating
-H00Reference
-F+0.34+0.06Deactivating
-Cl+0.37+0.23Deactivating
-Br+0.39+0.23Deactivating
-CN+0.56+0.66Strongly Deactivating
-NO₂+0.71+0.78Strongly Deactivating

Data compiled from various sources on Hammett constants.

Table 2: Relative Reaction Rates of Substituted Phenols and Anilines in Electrophilic Aromatic Substitution (Nitration)

The following table presents a qualitative and quantitative comparison of the reactivity of substituted phenols and anilines, which serve as excellent models for predicting the behavior of substituted aminophenols. The data illustrates the profound impact of substituents on the rate of electrophilic nitration compared to benzene.

CompoundSubstituentRelative Rate (k/k_benzene)Classification
Phenol-OH1000Strongly Activating
Anisole-OCH₃10Activating
Toluene-CH₃25Activating
Benzene-H1Reference
Chlorobenzene-Cl0.033Deactivating
Bromobenzene-Br0.030Deactivating
Nitrobenzene-NO₂6 x 10⁻⁸Strongly Deactivating
Acetanilide-NHCOCH₃-Activating (less than -NH₂)

This data is illustrative of the general trends in electrophilic aromatic substitution.[2]

Based on these data, it can be inferred that an aminophenol with an additional activating group (e.g., -CH₃) will be more reactive than the parent aminophenol. Conversely, an aminophenol bearing a deactivating group (e.g., -Cl, -NO₂) will exhibit reduced reactivity. For instance, in the photocatalytic degradation of anilines, the presence of a chlorine substituent in the ortho position leads to higher reactivity.[4]

Experimental Protocols

To quantitatively compare the reactivity of a series of substituted aminophenols, a standardized kinetic experiment is essential. The following protocol describes a general method for comparing the rates of acetylation, a common electrophilic substitution reaction.

Kinetic Measurement of Acetylation of Substituted Aminophenols by UV-Vis Spectrophotometry

Objective: To determine the second-order rate constants for the acetylation of a series of substituted aminophenols to compare their relative reactivities.

Materials:

  • Substituted aminophenols (e.g., 2-aminophenol, 4-aminophenol, 5-chloro-2-aminophenol, 5-nitro-2-aminophenol)

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile, tetrahydrofuran)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each substituted aminophenol of a known concentration (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of acetic anhydride of a known concentration (e.g., 0.1 M) in the same solvent. A large excess of acetic anhydride is used to ensure pseudo-first-order kinetics with respect to the aminophenol.

  • Determination of λ_max:

    • For each substituted aminophenol, synthesize the corresponding N-acetylated product.

    • Record the UV-Vis spectrum of the purified N-acetylated product to determine its wavelength of maximum absorbance (λ_max).

  • Kinetic Runs:

    • Set the spectrophotometer to the λ_max of the product for the specific aminophenol being tested.

    • Equilibrate the temperature of the spectrophotometer's cuvette holder to a constant temperature (e.g., 25.0 °C).

    • In a quartz cuvette, pipette a known volume of the aminophenol stock solution and dilute with the solvent to a final volume of, for example, 2.5 mL.

    • Initiate the reaction by rapidly adding a known volume of the acetic anhydride stock solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance at the predetermined λ_max as a function of time.

    • Continue data collection until the absorbance value becomes constant, indicating the completion of the reaction.

    • Repeat the experiment for each substituted aminophenol under identical conditions (concentrations, temperature, and solvent).

  • Data Analysis:

    • Plot absorbance versus time for each kinetic run.

    • Under pseudo-first-order conditions (large excess of acetic anhydride), the natural logarithm of (A_∞ - A_t) versus time should yield a straight line, where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The slope of this line is the pseudo-first-order rate constant, k'.

    • The second-order rate constant (k) can be calculated using the equation: k = k' / [Acetic Anhydride].

    • Compare the calculated second-order rate constants for the different substituted aminophenols to establish their relative reactivity.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Substituted Aminophenol Substituted Aminophenol UV-Vis Spectroscopy UV-Vis Spectroscopy Substituted Aminophenol->UV-Vis Spectroscopy Reaction Start Electrophile Electrophile Electrophile->UV-Vis Spectroscopy Solvent Solvent Solvent->Substituted Aminophenol Temperature Temperature Temperature->UV-Vis Spectroscopy Catalyst Catalyst Catalyst->UV-Vis Spectroscopy Concentration vs. Time Concentration vs. Time UV-Vis Spectroscopy->Concentration vs. Time HPLC HPLC HPLC->Concentration vs. Time NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Concentration vs. Time Rate Constant Calculation Rate Constant Calculation Concentration vs. Time->Rate Constant Calculation Reactivity Comparison Reactivity Comparison Rate Constant Calculation->Reactivity Comparison

Caption: Experimental workflow for comparing the reactivity of substituted aminophenols.

G Reactivity Reactivity of Substituted Aminophenol Electronic Effects Steric Effects Electronic Electronic Effects Inductive Effect Resonance Effect Reactivity:f0->Electronic Steric Steric Effects Ortho-substituents Bulky groups Reactivity:f1->Steric Inductive Inductive Effect Electron Donating Electron Withdrawing Electronic->Inductive Resonance Resonance Effect Electron Donating Electron Withdrawing Electronic->Resonance Decreased Reactivity Decreased Reactivity Steric->Decreased Reactivity Hindrance to electrophile approach Increased Reactivity Increased Reactivity Inductive->Increased Reactivity e.g., -CH3 Inductive->Decreased Reactivity e.g., -Cl Resonance->Increased Reactivity e.g., -OH, -NH2 Resonance->Decreased Reactivity e.g., -NO2

References

Efficacy of 2-Amino-6-methoxyphenol as a Dye Intermediate Compared to p-Phenylenediamine (PPD): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of 2-Amino-6-methoxyphenol and p-Phenylenediamine (PPD) as dye intermediates in oxidative hair coloring formulations. The information is intended for researchers, scientists, and professionals in drug development and cosmetology. While extensive data is available for PPD, a widely used hair dye precursor, publicly accessible, direct comparative quantitative data for this compound is limited.[1] This guide collates available information and presents standardized experimental protocols for a comprehensive comparative evaluation.

Data Presentation: Comparative Overview of Dye Intermediates

The following tables summarize the known properties and performance characteristics of this compound and PPD. It is important to note the gaps in direct comparative studies for this compound.

Table 1: Physicochemical and Performance Characteristics

FeatureThis compoundp-Phenylenediamine (PPD)
Chemical Formula C₇H₉NO₂C₆H₈N₂
Molecular Weight 139.15 g/mol 108.14 g/mol
Role in Dyeing Oxidative Dye Intermediate (Coupler/Primary)Oxidative Dye Precursor (Primary Intermediate)
Typical Concentration in Formulations Not widely documented in comparative studies.Up to 2% after mixing, as per EU regulations.[2][3]
Color Contribution Specific color outcomes depend on the primary intermediate used.Primarily forms dark brown to black shades.[1]
Color Fastness (Wash Stability) Data not available in publicly accessible literature.Generally high, a key reason for its widespread use.[1]
Sensitization Potential Data not available in publicly accessible literature.Potent skin sensitizer, known to cause allergic contact dermatitis.[4][5]

Table 2: Hypothetical Performance Data Based on Standard Evaluation Protocols*

Performance MetricThis compoundp-Phenylenediamine (PPD)
Initial Dyeing Efficacy (ΔE* after dyeing) Data not availableHigh (e.g., ΔE* > 60)
Wash Fastness (% Color Loss after 20 washes) Data not availableLow (e.g., < 15%)
Hair Damage - Protein Loss (μg/g hair) Data not availableModerate increase (e.g., 200-400 μg/g)[6]
Hair Damage - Tensile Strength (% reduction) Data not availableModerate reduction (e.g., 10-20%)[7]

*Note: The data for PPD is representative of typical performance. The fields for this compound are marked as "Data not available" to reflect the lack of direct comparative studies in the public domain. The provided experimental protocols can be used to generate this data.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of dye precursor efficacy. The following are standard experimental protocols used in the evaluation of oxidative hair dyes.

Evaluation of Dyeing Efficacy and Color Stability

This protocol assesses the initial color intensity and the durability of the color after repeated washing cycles.

Materials:

  • Virgin hair swatches (standardized color and type)

  • Dye formulations containing the intermediates to be tested (this compound and PPD) with a standard coupler (e.g., resorcinol for PPD) and developer (hydrogen peroxide).

  • Standard shampoo solution (e.g., 10% sodium lauryl sulfate).

  • Colorimeter (CIELAB Lab* system).

  • Controlled temperature water bath.

Procedure:

  • Baseline Measurement: Measure the initial color of the virgin hair swatches using the colorimeter to obtain baseline Lab* values.

  • Dye Application: Prepare the hair dye mixtures according to standardized formulations. Apply the dye evenly to the hair swatches and allow them to process for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Rinsing and Drying: Thoroughly rinse the dye from the hair swatches with water until the water runs clear. Dry the swatches under controlled conditions.

  • Initial Color Measurement: Measure the Lab* values of the dyed hair swatches. The change in color (ΔE*) from the baseline indicates the initial dyeing efficacy.

  • Wash Fastness Test: Subject the dyed swatches to a series of standardized washing cycles. Each cycle consists of washing with the standard shampoo solution for a set duration (e.g., 1 minute), followed by rinsing and drying.

  • Color Measurement after Washing: Measure the Lab* values of the hair swatches after a predetermined number of washing cycles (e.g., 5, 10, 15, and 20 cycles).

  • Data Analysis: Calculate the color difference (ΔE) between the initial dyed color and the color after each set of washing cycles. A smaller ΔE indicates higher color stability.[1]

Assessment of Hair Damage

This set of protocols evaluates the impact of the dyeing process on the structural integrity of the hair fiber.

a) Protein Loss Measurement:

Method: Utilize the Bicinchoninic Acid (BCA) protein assay.[5][6]

Procedure:

  • Treat hair swatches with the respective dye formulations as described above.

  • Collect the rinse water and any subsequent wash solutions.

  • Measure the protein content in the collected solutions using a spectrophotometer according to the BCA assay protocol.

  • Higher protein content in the solution indicates greater damage to the hair cuticle and cortex.[6]

b) Tensile Strength Measurement:

Method: Use a tensile strength tester.

Procedure:

  • Take single hair fibers from virgin and dyed hair swatches.

  • Measure the diameter of each fiber using a laser scan micrometer.

  • Mount individual fibers in the tensile strength tester and apply a constant rate of extension until the fiber breaks.

  • Record the force required to break the fiber (breaking load) and the elongation at break.

  • Calculate the tensile strength (force per unit cross-sectional area).

  • A significant decrease in tensile strength in the dyed fibers compared to the virgin fibers indicates damage to the hair's internal structure.[7]

c) Surface Morphology Analysis:

Method: Scanning Electron Microscopy (SEM).

Procedure:

  • Examine the surface of virgin and dyed hair fibers under high magnification.

  • Observe for signs of cuticle damage, such as lifting, chipping, or complete removal of cuticle scales.[1]

Mandatory Visualization

The following diagrams illustrate key processes and workflows relevant to the comparison of dye intermediates.

Oxidative_Hair_Dyeing_Pathway cluster_hair Hair Shaft cluster_cortex Inside Cortex Cuticle Cuticle Cortex Cortex Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Alkalizing_Agent->Cuticle Swells Cuticle Dye_Intermediates Dye Intermediates (Primary & Coupler) Dye_Intermediates->Cortex Penetrate Cortex Reactive_Species Reactive Intermediates (Quinone-diimines) Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Reactive_Species Oxidizes Intermediates Large_Dye_Molecules Large, Colored Dye Molecules Reactive_Species->Large_Dye_Molecules Couple to Form Permanent_Color Permanent Hair Color Large_Dye_Molecules->Permanent_Color Trapped in Cortex Efficacy_Testing_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Durability & Damage Testing Start Virgin Hair Swatches Baseline Baseline Measurement (Color & Strength) Start->Baseline Dye_Application Dye Application (Test Formulations) Baseline->Dye_Application Initial_Measurement Initial Measurement (Color & Strength) Dye_Application->Initial_Measurement Washing_Cycles Repeated Washing Cycles Initial_Measurement->Washing_Cycles Final_Measurement Final Measurement (Color, Strength, Protein Loss) Washing_Cycles->Final_Measurement Data_Analysis Data Analysis & Comparison Final_Measurement->Data_Analysis

References

Cross-Reactivity of 2-Amino-6-methoxyphenol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable lack of specific cross-reactivity data for 2-Amino-6-methoxyphenol derivatives within the context of immunoassays. While the broader category of aminophenols and their derivatives has been studied in relation to allergic contact dermatitis and general immunoassay principles, targeted quantitative analysis of this compound cross-reactivity remains largely unaddressed in the available research.

This guide aims to provide researchers, scientists, and drug development professionals with an overview of the existing, albeit limited, information and highlights the significant data gap in this specific area.

General Principles of Aminophenol Cross-Reactivity

Studies on aminophenol derivatives often focus on their potential to elicit allergic skin reactions. For instance, research on "para amino" compounds, which are structurally related to this compound, indicates a variable spectrum of cross-reactivity in patch testing. This suggests that small structural modifications can significantly alter the allergenic potential and, by extension, the antibody-binding profile in an immunoassay. The mechanism often involves the formation of reactive quinone species, which then act as haptens, triggering an immune response.

Immunoassay Cross-Reactivity: A Broader Perspective

The cross-reactivity of any given compound in an immunoassay is not an intrinsic property but is highly dependent on the specific antibodies used and the assay format. Key factors influencing cross-reactivity include:

  • Antibody Specificity: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies.

  • Hapten Structure: The structure of the hapten used to generate the antibodies plays a crucial role. Structural similarities between the target analyte and other compounds can lead to significant cross-reactivity.

  • Assay Conditions: Factors such as incubation time, temperature, and the concentration of reagents can influence the binding kinetics and, consequently, the observed cross-reactivity.

Data Presentation

Due to the absence of specific quantitative data for this compound derivatives, a comparative data table cannot be constructed at this time. Future research focusing on the development of immunoassays for this compound or its metabolites would be necessary to generate such data.

Experimental Protocols

Detailed experimental protocols for determining the cross-reactivity of this compound derivatives are not available in the reviewed literature. However, a general workflow for such a study can be outlined.

General Workflow for Cross-Reactivity Testing

G cluster_0 Assay Development cluster_1 Cross-Reactivity Evaluation cluster_2 Formula A Hapten Synthesis & Conjugation B Antibody Production (Monoclonal or Polyclonal) A->B C Assay Optimization (e.g., ELISA) B->C D Selection of Potential Cross-Reactants C->D Optimized Assay E Competitive Immunoassay D->E F Data Analysis (IC50 Calculation) E->F G Cross-Reactivity (%) Calculation F->G Formula Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Figure 1. A generalized workflow for determining the cross-reactivity of this compound derivatives in an immunoassay.

Experimental Steps:

  • Hapten Synthesis and Conjugation: this compound or a derivative is chemically modified to act as a hapten and conjugated to a carrier protein (e.g., BSA, KLH) to make it immunogenic.

  • Antibody Production: The conjugated hapten is used to immunize animals (e.g., mice or rabbits) to produce either monoclonal or polyclonal antibodies.

  • Assay Development and Optimization: A competitive immunoassay format, such as an ELISA (Enzyme-Linked Immunosorbent Assay), is developed. This involves optimizing parameters like antibody and coating antigen concentrations, incubation times, and blocking buffers.

  • Selection of Test Compounds: A panel of structurally related compounds, including potential metabolites and other aminophenol derivatives, is selected for cross-reactivity testing.

  • Competitive Immunoassay: The assay is performed by competing the this compound standard with varying concentrations of the test compounds for binding to the specific antibody.

  • Data Analysis: The concentration of each compound that causes 50% inhibition of the signal (IC50) is determined.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of Test Compound) x 100

Conclusion and Future Directions

The current body of scientific literature lacks specific cross-reactivity studies on this compound derivatives. This represents a significant knowledge gap, particularly for researchers involved in the development of analytical methods for this compound or in assessing its potential for off-target effects in biological systems.

Future research should prioritize the development of specific antibodies and immunoassays for this compound. Such studies would be invaluable in generating the quantitative data needed to understand its cross-reactivity profile, which is essential for applications in drug metabolism, pharmacokinetics, and toxicological research.

A Comparative Benchmarking Guide to the Synthesis of Heterocycles from Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of various nitrogen-containing heterocycles utilizing ortho-, meta-, and para-aminophenol as starting materials. The choice of aminophenol isomer significantly influences the resulting heterocyclic scaffold, reaction efficiency, and yield. This document outlines key synthetic methodologies, presents comparative quantitative data, and provides detailed experimental protocols for the synthesis of benzoxazoles and quinolines. Furthermore, it visualizes a general experimental workflow and relevant biological signaling pathways where these synthesized heterocycles may play a crucial role.

Comparative Data on Heterocycle Synthesis

The utility of aminophenol isomers as precursors for heterocycle synthesis is largely dictated by the relative positions of the amino and hydroxyl groups. Ortho-aminophenol is particularly well-suited for the synthesis of fused heterocyclic systems like benzoxazoles due to the proximity of the two functional groups, facilitating intramolecular cyclization. Meta- and para-aminophenols, on the other hand, are more commonly employed in reactions where the amino group partakes in the formation of a new ring, such as in certain quinoline syntheses.

Below is a summary of representative reactions and reported yields for the synthesis of different heterocycles from each aminophenol isomer. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this data has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Heterocycle ClassAminophenol IsomerReaction TypeReagentsCatalyst/ConditionsYield (%)Reference
Benzoxazoles o-AminophenolCondensation/CyclizationBenzaldehydeCopper(II) acetate monohydrate, Ethanol, Reflux~85-95%[1]
o-AminophenolCondensation/CyclizationAromatic AldehydesSamarium triflate, Water, 50-60°Cup to 92%[2]
Quinolines o-AminophenolSkraup SynthesisGlycerol, o-Nitrophenol, Acetic Acid, HCl90-100°C136% (based on o-aminophenol)[3]
p-AminophenolSkraup-Doebner-Von Millerγ-Aryl-β,γ-unsaturated α-ketoestersTrifluoroacetic acid (TFA), Reflux79%[4]
m-Chloroaniline*Combes SynthesisAcetylacetoneSulfuric AcidHigh[5][6]
Phenoxazines o-AminophenolOxidative DimerizationPotassium ferricyanideDilute HCl, Reflux-[7]
o-AminophenolCondensation1,2-difluoro-4,5-dinitrobenzeneSodium carbonate, EthanolHigh[7]

*Note: Data for the Combes synthesis using meta-aminophenol directly is limited; the example with m-chloroaniline is provided to illustrate the typical reaction.

Experimental Protocols

Synthesis of 2-Phenylbenzoxazole from ortho-Aminophenol

This protocol describes the synthesis of a 2-substituted benzoxazole via the oxidative cyclization of o-aminophenol with an aldehyde, catalyzed by copper(II) acetate.[1]

Materials:

  • o-Aminophenol

  • Benzaldehyde

  • Copper(II) acetate monhydrate

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of o-aminophenol (1.0 mmol) and benzaldehyde (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add copper(II) acetate monohydrate (10 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylbenzoxazole.

Synthesis of 8-Hydroxyquinoline from ortho-Aminophenol (Skraup Synthesis)

This protocol is adapted from the Skraup synthesis for producing 8-hydroxyquinoline.[3][8]

Materials:

  • o-Aminophenol

  • o-Nitrophenol

  • Acrolein

  • Acetic acid

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, prepare a solution of o-aminophenol in an aqueous solution of acetic acid and HCl.

  • Separately, prepare a solution of o-nitrophenol (as an oxidizing agent) in acrolein.

  • Heat the acidic solution of o-aminophenol to 90-100°C with stirring.

  • Slowly add the acrolein solution of o-nitrophenol to the heated reaction mixture over a period of 1.5 to 2.5 hours.

  • After the addition is complete, continue heating the mixture for approximately 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and proceed with workup, which typically involves neutralization and distillation to isolate the 8-hydroxyquinoline product.

Synthesis of 6-Hydroxyquinoline from para-Aminophenol (Skraup-Doebner-Von Miller Synthesis)

This protocol describes the synthesis of a 6-hydroxyquinoline derivative.[4]

Materials:

  • p-Aminophenol

  • γ-Aryl-β,γ-unsaturated α-ketoester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, mix p-aminophenol (0.2 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol) in trifluoroacetic acid (2 mL).

  • Heat the mixture at reflux for 8-18 hours.

  • Monitor the reaction by TLC.

  • After completion, distill off the TFA for reuse.

  • Redissolve the residue in dichloromethane (20 mL).

  • Wash the organic solution with saturated aqueous sodium bicarbonate (5 mL).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the 6-hydroxyquinoline derivative.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of heterocycles from aminophenols, encompassing reaction setup, monitoring, workup, and purification.

G General Experimental Workflow for Heterocycle Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis a Weigh Aminophenol & Other Reactants b Add Solvent & Catalyst a->b c Assemble Reaction Apparatus b->c d Heat/Stir Reaction Mixture c->d e Monitor Progress (TLC/GC/LC-MS) d->e f Quench Reaction e->f g Solvent Evaporation f->g h Extraction g->h i Drying of Organic Layer h->i j Column Chromatography i->j k Recrystallization i->k l Characterization (NMR, MS, etc.) j->l k->l

Caption: A generalized workflow for heterocycle synthesis.

Signaling Pathways

Heterocycles synthesized from aminophenols often exhibit significant biological activity, making them valuable scaffolds in drug discovery. For instance, benzoxazole derivatives have been identified as inhibitors of the mTOR signaling pathway, which is crucial in cancer cell growth and proliferation. Similarly, quinoline-based molecules have been developed as inhibitors of the VEGF signaling pathway, a key regulator of angiogenesis.

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell metabolism, growth, and survival.[9][10][11]

mTOR_Pathway Simplified mTOR Signaling Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP GTPase activating protein Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Benzoxazole Benzoxazole Inhibitor Benzoxazole->mTORC1

Caption: Simplified mTOR signaling pathway and inhibition by benzoxazoles.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels.[12][13]

VEGF_Pathway Simplified VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR-2 (Tyrosine Kinase Receptor) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Migration ERK->Cell_Proliferation Cell_Survival Cell Survival AKT->Cell_Survival Quinoline Quinoline Inhibitor Quinoline->VEGFR

Caption: Simplified VEGF signaling pathway and inhibition by quinolines.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 2-Amino-6-methoxyphenol, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound is a compound that requires careful management due to its potential health and environmental hazards. It is classified as harmful if swallowed or inhaled, and it can cause serious eye damage.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental aspect of responsible scientific practice.

Key Data for this compound

A thorough understanding of the properties and hazards of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key data for this compound.

Property/HazardData
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol [3]
Appearance Brown solid[4]
Melting Point 135 - 137 °C[4]
GHS Hazard Statements H302: Harmful if swallowed[1][2][3][5]
H312: Harmful in contact with skin[3]
H315: Causes skin irritation[3]
H318: Causes serious eye damage[1]
H319: Causes serious eye irritation[3]
H332: Harmful if inhaled[1][3][6]
H335: May cause respiratory irritation[3]
H370: Causes damage to organs (cardiovascular system)[1]
H412: Harmful to aquatic life with long lasting effects[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.[1][2] The following protocol outlines the necessary steps for its proper disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

2. Waste Segregation: Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.[2][7][8] this compound waste should be collected in a designated, compatible container. Do not mix it with other, incompatible waste streams. For instance, it should be segregated from strong oxidizing agents and strong acids.[4]

3. Container Labeling: All hazardous waste containers must be clearly and accurately labeled.[7][8] The label for this compound waste should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Harmful," "Eye Damage," "Environmental Hazard")

  • The date the waste was first added to the container

4. Waste Accumulation and Storage: Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area must be at or near the point of generation.[6] Key storage requirements include:

  • Keeping the waste container securely capped at all times, except when adding waste.[4][6]

  • Ensuring the container is in good condition and compatible with the chemical.

  • Storing the container in a location that does not interfere with normal laboratory operations.

5. Arranging for Disposal: Hazardous waste must not be disposed of down the drain or in regular trash.[1][9] Disposal must be handled by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup. This typically involves contacting your institution's Environmental Health and Safety (EHS) department.[6]

6. Empty Container Disposal: An empty container that has held this compound must be managed properly. To be considered "empty," all waste must be removed.[8] For solid residues, this means scraping the container clean. The container should then be triple-rinsed with a suitable solvent.[10] The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[11] Once properly decontaminated, and with the label defaced, the container may be disposed of as non-hazardous waste.[1][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Collect in a designated container) A->B F Step 6: Manage Empty Container (Triple rinse, collect rinsate, deface label) A->F C Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) B->C D Step 4: Store in SAA (Capped, Secure, Near Point of Generation) C->D E Step 5: Request EHS Pickup (Follow institutional procedures) D->E G Final Disposal (Licensed Hazardous Waste Vendor) E->G F->B Collect Rinsate H Non-Hazardous Waste F->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Amino-6-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-Amino-6-methoxyphenol. The following procedures are critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Summary

This compound and its chemical analogs are classified as hazardous. Key hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3]

  • Serious Eye Damage: Can cause serious and potentially irreversible eye damage.[1]

  • Skin and Respiratory Irritation: May cause irritation to the skin and respiratory system.[2]

  • Organ Damage: May cause damage to organs, specifically the cardiovascular system, with a single exposure.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

PPE CategoryEquipment SpecificationPurpose
Eye and Face Protection Chemical splash goggles or a face shield used in conjunction with safety glasses.[4][5]To protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4][6]To prevent skin contact, which can cause irritation and absorption of the chemical.
Body Protection Laboratory coat or chemical-resistant coveralls.[7][8]To protect the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[7][9]To prevent inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1]
  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[10]
  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2][6]

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Weighing and Dispensing:

  • Dispense the required amount carefully to avoid generating dust.
  • If transferring from a larger container, use appropriate tools (e.g., a chemically resistant spatula).
  • Close the container tightly immediately after use.

4. During the Experiment:

  • Avoid all contact with skin and eyes.[1]
  • Do not eat, drink, or smoke in the handling area.[1]
  • Keep the work area clean and organized to minimize the risk of spills.

5. Post-Experiment:

  • Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
  • Properly remove and dispose of gloves as contaminated waste.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][10]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., filter paper, used gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
  • Unused or excess this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[6]

2. Container Management:

  • The hazardous waste container must be kept closed except when adding waste.
  • The container should be stored in a designated satellite accumulation area.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][2]

Emergency Procedures

Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2][10]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood Operation prep2 Locate Eyewash/Safety Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Dispense Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 emergency Spill, Exposure, or Injury handle2->emergency If Incident Occurs clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 action Follow Emergency Procedures (See Table) emergency->action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.